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  • Product: Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate
  • CAS: 1187170-12-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical, Physical, and Synthetic Properties of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for developing robust structure-activity relationships (SAR). Ethyl 5-(6-methylpyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for developing robust structure-activity relationships (SAR). Ethyl 5-(6-methylpyridin-2-yl)furan-2-carboxylate (CAS: 1187170-12-2) is a highly versatile, functionalized biaryl heterocyclic intermediate. Featuring a unique push-pull electronic system between an electron-rich furan and an electron-deficient pyridine, this compound serves as a critical scaffold for synthesizing kinase inhibitors, receptor antagonists, and advanced agrochemicals.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and a field-proven, self-validating synthetic protocol for its preparation.

Chemical and Physical Properties

Understanding the baseline physical properties of this intermediate is essential for downstream purification and formulation strategies. The quantitative data is summarized below:

PropertyValue
Chemical Name Ethyl 5-(6-methylpyridin-2-yl)furan-2-carboxylate
CAS Number 1187170-12-2
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Boiling Point 356.2 ± 42.0 °C[1]
Density 1.1 ± 0.1 g/cm³[2]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Pyridine N, Furan O, Ester O's)

Structural Analysis & Mechanistic Insights

The architecture of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate dictates both its biological utility and its synthetic behavior:

  • Electronic Modulation: The ethyl ester acts as an electron-withdrawing group (EWG). By pulling electron density away from the furan core, it stabilizes the typically electron-rich and oxidation-prone furan ring, increasing the compound's shelf-life and stability under harsh cross-coupling conditions.

  • Steric Hindrance: The methyl group at the 6-position of the pyridine ring introduces significant steric bulk adjacent to the biaryl axis. While this steric hindrance can favorably influence binding kinetics in biological targets by restricting bond rotation, it simultaneously impedes the transmetalation step during synthesis.

  • Catalyst Poisoning Potential: The pyridine nitrogen is a strong Lewis base. In synthetic pathways, unhindered pyridine nitrogens can coordinate to transition metal catalysts (like Palladium), effectively poisoning the active metal center and halting the catalytic cycle[3].

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing this furan-pyridine biaryl system is the Suzuki-Miyaura cross-coupling[4]. We achieve this by coupling ethyl 5-bromofuran-2-carboxylate with (6-methylpyridin-2-yl)boronic acid.

Causality of Experimental Choices:
  • Catalyst Selection (Expertise Insight): Pd(dppf)Cl2​ is utilized instead of the traditional Pd(PPh3​)4​ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment around the palladium center. This prevents the Lewis-basic pyridine nitrogen from displacing the phosphine ligands and deactivating the catalyst[3].

  • Solvent System: A biphasic 1,4-dioxane/water (4:1) system is chosen. Dioxane provides excellent solubility for the organic precursors, while water dissolves the inorganic base, generating the highly reactive boronate complex required to overcome the steric hindrance of the 6-methyl group during transmetalation.

  • Base Selection: K2​CO3​ is a mild, effective base that facilitates transmetalation while strictly avoiding the premature hydrolysis (saponification) of the ethyl ester, which would occur if stronger bases like NaOH were used.

Step-by-Step Methodology (Self-Validating Protocol)

Objective: Synthesis of Ethyl 5-(6-methylpyridin-2-yl)furan-2-carboxylate.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 5-bromofuran-2-carboxylate (1.0 eq), (6-methylpyridin-2-yl)boronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Degassing (Critical Step): Add the solvent mixture (1,4-dioxane/ H2​O , 4:1 v/v). Degas the suspension by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalyst and the unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of argon.

  • Reaction & Validation: Seal the flask and heat the mixture to 90 °C in an oil bath for 12 hours.

    • Self-Validation Check: Confirmation of the active catalytic cycle is observed by a color change from yellow to a deep red/brown solution upon heating. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting aryl bromide ( Rf​≈0.6 ) should completely disappear, replaced by a new, strongly UV-active product spot ( Rf​≈0.4 ).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite. Causality: Celite filtration removes heavy palladium particulates, preventing intractable emulsion formation during the subsequent aqueous extraction.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Analytical Validation: Purify the crude residue by flash column chromatography on silica gel.

    • Self-Validation Check: Validate product purity using 1H NMR. Key diagnostic peaks confirming successful coupling include the disappearance of the furan C5 proton and the emergence of the pyridine methyl singlet at approximately 2.5–2.6 ppm.

Workflow Visualization

The following diagram maps the catalytic logic of the Suzuki-Miyaura cross-coupling tailored specifically for this sterically hindered biaryl synthesis.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Insertion) Pd0->OxAdd + Ethyl 5-bromofuran-2-carboxylate TransMet Transmetalation (Boronate Complex) OxAdd->TransMet + (6-Methylpyridin-2-yl)boronic acid + Base (K2CO3) RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim - Boron byproducts RedElim->Pd0 Catalyst Regeneration Product Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate RedElim->Product Release of Product

Figure 1: Suzuki-Miyaura catalytic cycle for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate synthesis.

Downstream Functionalization

Once synthesized, this intermediate is primed for late-stage functionalization. The most common downstream application involves the saponification of the ethyl ester using LiOH in a THF/Water mixture. This yields 5-(6-methylpyridin-2-yl)furan-2-carboxylic acid, which can subsequently undergo standard amide coupling (utilizing coupling reagents like HATU and DIPEA) to attach complex pharmacophores, yielding highly specific enzyme inhibitors.

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Exploratory

Advanced Technical Guide: Synthesis, Safety, and Applications of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Significance In modern medicinal chemistry, the strategic depl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Significance

In modern medicinal chemistry, the strategic deployment of biaryl heterocyclic scaffolds is paramount for optimizing pharmacokinetic properties and target binding affinity. Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-12-2) represents a highly versatile, electron-modulated pyridyl-furan building block[1].

The pyridyl-furan motif has recently gained significant traction in infectious disease research. Notably, derivatives of this scaffold have been identified as potent inhibitors of the Plasmodium falciparum phosphatidylinositol kinase (PfPI4KIIIB), effectively blocking red blood cell invasion and protein trafficking in malaria models[2][3]. As a synthetic intermediate, the ethyl ester provides a stable, lipophilic protecting group that can be readily saponified for downstream amide coupling, enabling rapid structure-activity relationship (SAR) exploration.

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the ester at the 2-position of the furan ring significantly influences the molecule's overall reactivity, deactivating the furan ring towards unwanted electrophilic substitution while stabilizing it for controlled cross-coupling[4].

PropertyValue
Chemical Name Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate
CAS Number 1187170-12-2
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Structural Class Pyridyl-Furan Biaryl Ester
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Pyridine N, Furan O, Ester O x2)

Safety Data Sheet (SDS) & Handling Protocols

As a specialized heteroaromatic ester, handling Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate requires strict adherence to laboratory safety protocols. While specific in vivo toxicity data for this exact CAS number is limited, we apply a self-validating safety model based on structurally analogous pyridyl-furan compounds.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): Heteroaryl structures can cause contact dermatitis.

  • Eye Irritation (Category 2A): The ester moiety is a known ocular irritant.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Potential respiratory tract irritation upon inhalation of dust/aerosols.

Causality-Driven Handling & Storage
  • Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or N₂). Causality: The ethyl ester is susceptible to slow, moisture-driven hydrolysis over time. Inert, cold storage prevents the degradation of the ester into the free 2-furoic acid, ensuring stoichiometric accuracy in downstream reactions.

  • PPE Requirements: Nitrile gloves, chemical safety goggles, and a well-ventilated fume hood. Causality: The lipophilic nature of the ethyl ester enhances dermal penetration compared to its free acid counterpart; standard nitrile provides a sufficient barrier against transient exposure.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between ethyl 5-bromofuran-2-carboxylate and (6-methylpyridin-2-yl)boronic acid.

Step-by-Step Protocol (Self-Validating System)

Reagents:

  • Ethyl 5-bromofuran-2-carboxylate (1.0 equiv, 10 mmol)

  • (6-Methylpyridin-2-yl)boronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂ catalyst (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 50 mL)

Workflow:

  • Preparation: Charge a flame-dried Schlenk flask with the bromofuran, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality of Solvent Choice: The biphasic Dioxane/Water system is critical. Water is required to dissolve the inorganic base (K₂CO₃) and convert the boronic acid into the reactive, electron-rich hydroxyboronate complex, which is essential for the transmetalation step[5][6].

  • Reaction: Heat the mixture to 85 °C under Argon for 12 hours.

  • Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The protocol validates itself when the starting material spot (R_f ~ 0.6) completely disappears, replaced by a new, highly UV-active product spot (R_f ~ 0.4).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in Hexanes).

  • Final Validation: Confirm product identity via ¹H-NMR. The successful coupling is validated by the presence of the ethyl ester quartet (~4.3 ppm) and the diagnostic methyl protons on the pyridine ring (~2.6 ppm).

SuzukiMiyaura A Ethyl 5-bromofuroate + Pyridyl Boronic Acid B Oxidative Addition Pd(0) -> Pd(II) A->B Catalyst C Transmetalation (Base Mediated) B->C D Reductive Elimination Pd(II) -> Pd(0) C->D D->B Pd(0) Recovery E Ethyl 5-(6-Methyl-2-pyridyl) -2-furoate D->E Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for pyridyl-furan synthesis.

Downstream Applications in Drug Development

Once synthesized, Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate serves as a critical junction in medicinal chemistry workflows, particularly for generating antimalarial compounds.

Saponification and Amide Coupling

To convert this building block into an active pharmaceutical ingredient (API), the ethyl ester must first be hydrolyzed.

  • Saponification: Treat the ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at room temperature for 4 hours. Causality: LiOH is preferred over NaOH to prevent unwanted side reactions or degradation of the heteroaromatic rings. Acidification with 1M HCl yields the free 5-(6-Methyl-2-pyridyl)-2-furoic acid.

  • Amide Coupling: The resulting free acid is coupled with various functionalized amines using HATU and DIPEA in DMF. This generates a library of pyridyl-furan amides.

Biological Mechanism of Action

Compounds derived from this scaffold (such as WEHI-518) have demonstrated low nanomolar potency against parasite blood-stage growth[3][7]. They operate by targeting the PfPI4KIIIB enzyme, a kinase essential for the parasite's lifecycle.

BioPathway Drug Pyridyl-Furan Derivative (e.g., WEHI-518) Target PfPI4KIIIB Enzyme (Plasmodium falciparum) Drug->Target Binds & Inhibits Process1 Inhibition of Phosphatidylinositol Kinase Target->Process1 Causes Process2 Blockade of Protein Trafficking & Secretion Process1->Process2 Leads to Outcome Prevention of Red Blood Cell Invasion (Malaria) Process2->Outcome Ultimate Effect

Caption: Mechanism of action for pyridyl-furan derivatives targeting Plasmodium falciparum PI4KIIIB.

References

  • [1] EvitaChem. "Building Blocks P14352: Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate." EvitaChem Catalog. URL:

  • [4] BenchChem. "A Comparative Guide to the Reactivity of Furan-2-Carboxylates in Organic Reactions." BenchChem Resources. URL:

  • [2] Ling, D.B., et al. "A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme." PMC, NIH. URL:

  • [7] Ling, D.B., et al. "A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme." ACS Infectious Diseases. URL:

  • [3] Ling, D.B., et al. "A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme." ACS Infectious Diseases. URL:

  • [5] Hazari, A., et al. "Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters." PMC, NIH. URL:

  • [6] "Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides." Organometallics - ACS Publications. URL:

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Executive Summary In contemporary medicinal chemistry, the strategic assembly of biaryl systems is fundamental to the discovery of novel therapeutics. Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-12-2) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic assembly of biaryl systems is fundamental to the discovery of novel therapeutics. Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-12-2) represents a highly privileged building block, featuring a furan-pyridine axis that is frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and receptor antagonists [1] [2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, focusing on the critical distinction between its average molecular weight and exact monoisotopic mass. Furthermore, it details field-proven, self-validating protocols for High-Resolution Mass Spectrometry (HRMS) validation and outlines the mechanistic workflows for its synthesis and downstream application in drug discovery.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is the conflation of average molecular weight and exact mass. Understanding the causality behind their divergence is critical for accurate structural validation.

  • Average Molecular Weight (231.25 g/mol ): This value is calculated using the weighted average of all naturally occurring isotopes of the constituent elements. It is strictly used for macroscopic stoichiometric calculations, such as determining the mass of the building block required for a bulk synthetic reaction.

  • Exact Monoisotopic Mass (231.0895 Da): This value is calculated using the mass of only the most abundant, stable isotope for each element (e.g., 12 C = 12.00000, 1 H = 1.007825, 14 N = 14.003074, 16 O = 15.994915). Because High-Resolution Mass Spectrometers (HRMS) resolve individual isotopic peaks rather than averaging them, the exact mass is the mandatory reference point for identifying the [M+H] + ion.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Name Ethyl 5-(6-Methyl-2-pyridyl)-2-furoateStandard IUPAC nomenclature.
CAS Number 1187170-12-2Unique registry identifier [1].
Molecular Formula C 13​ H 13​ NO 3​ Determines isotopic distribution pattern.
Average Molecular Weight 231.25 g/mol Used for molarity and yield calculations.
Exact Mass (Monoisotopic) 231.0895 DaTarget mass for HRMS validation.
Theoretical [M+H] + 232.0968 m/zExpected positive ion peak in ESI-MS.

Analytical Validation: HRMS (ESI-TOF) Protocol

To ensure scientific integrity and trustworthiness, the synthesized ester must be validated using a self-validating HRMS protocol. The following methodology ensures high ionization efficiency and sub-5 ppm mass accuracy.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Causality: High concentrations cause detector saturation and ion suppression. Dilution ensures the detector operates within its linear dynamic range.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Causality: The hydrophobic C18 stationary phase effectively retains the moderately non-polar biaryl ester, separating it from highly polar synthetic byproducts (like unreacted boronic acids) before they enter the mass spectrometer.

  • Mobile Phase & Ionization (ESI+): Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Operate the Electrospray Ionization (ESI) source in positive mode.

    • Causality: Formic acid acts as an abundant proton source. It forces the complete protonation of the basic pyridine nitrogen (pKa ~6.0), which drastically enhances ionization efficiency and the signal-to-noise ratio, ensuring a robust [M+H] + peak.

  • Data Acquisition & Validation: Scan across an m/z range of 100–1000. Extract the chromatogram for m/z 232.0968.

    • Validation Check: The observed mass must fall within ± 5 ppm of the theoretical mass. Additionally, the M+1 isotopic peak (due to 13 C natural abundance) should be observed at approximately 14% relative intensity to the parent peak, confirming the C 13​ carbon count.

Synthetic Workflow & Mechanistic Pathway

The construction of the furan-pyridine axis is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

  • Electrophile: Ethyl 5-bromofuroate.

  • Nucleophile: (6-Methylpyridin-2-yl)boronic acid.

  • Catalyst Causality: The use of a palladium(II) precatalyst with a bidentate ligand (e.g., Pd(dppf)Cl 2​ ) is highly recommended. The bidentate ligand enforces a cis-geometry on the palladium center following transmetalation, which significantly accelerates the final reductive elimination step to form the critical C-C bond.

G1 N1 Ethyl 5-bromofuroate (Electrophile) N3 Pd Catalyst + Base (e.g., Pd(dppf)Cl2) N1->N3 N2 (6-Methylpyridin-2-yl) boronic acid N2->N3 N4 Ethyl 5-(6-Methyl-2-pyridyl) -2-furoate N3->N4 Suzuki-Miyaura Cross-Coupling

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling synthetic workflow.

Downstream Applications in Drug Development

In the context of drug discovery, the ethyl ester group of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate serves as a temporary protecting group. It allows the biaryl core to be synthesized without the carboxylic acid interfering with the palladium catalyst.

Once the core is established, the ester is subjected to saponification (base-catalyzed hydrolysis) to reveal the free furoic acid. This acid is a highly versatile handle for amide coupling, enabling medicinal chemists to rapidly generate diverse libraries of target compounds for high-throughput screening against biological targets.

G2 S1 Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (Protected Scaffold) S2 5-(6-Methyl-2-pyridyl)-2-furoic acid (Reactive Intermediate) S1->S2 Saponification (LiOH, THF/H2O) S3 Amide Library Generation (Target Compounds) S2->S3 Amide Coupling (HATU, DIPEA, R-NH2) S4 High-Throughput Screening (Kinase/Receptor Assays) S3->S4 in vitro Biological Profiling

Figure 2: Downstream transformation of the furoate ester into screening libraries.

References

  • Organic Letters (ACS Publications). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from:[Link]

Exploratory

Thermodynamic Characterization and Phase Stability Analysis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-12-2)

Executive Summary Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a specialized bi-heteroaryl building block utilized in the synthesis of advanced pharmaceutical intermediates. Comprising a furan ring conjugated with a 6-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a specialized bi-heteroaryl building block utilized in the synthesis of advanced pharmaceutical intermediates. Comprising a furan ring conjugated with a 6-methylpyridine moiety and an ethyl ester functional group, its thermodynamic stability and melting point ( Tm​ ) are critical parameters for process chemistry and formulation. This whitepaper provides a rigorous framework for determining and analyzing the thermodynamic profile of this compound, establishing self-validating protocols for thermal characterization.

Structural Profiling and Thermodynamic Theory

The melting point of a crystalline solid represents a state of thermodynamic equilibrium where the solid and liquid phases coexist ( ΔG=0 ). This phase transition is governed by the fundamental relationship:

Tm​=ΔSf​ΔHf​​

Where ΔHf​ is the enthalpy of fusion (energy required to disrupt the crystal lattice) and ΔSf​ is the entropy of fusion (increase in molecular disorder).

For Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, the rigid π -conjugated system (pyridine-furan) promotes strong intermolecular π−π stacking and dipole-dipole interactions. This structural rigidity significantly increases the lattice energy ( ΔHf​ ). Conversely, the flexible ethyl ester chain introduces conformational degrees of freedom in the melt, increasing ΔSf​ . The interplay between these structural features dictates its specific melting point and thermal stability profile. Because empirical thermodynamic data for proprietary building blocks is often sparse, predictive modeling and structural analogs are frequently employed in early-stage development ()[1].

Table 1: Physicochemical Properties
PropertyValueSignificance
CAS Number 1187170-12-2Unique chemical identifier.
Molecular Formula C13H13NO3Dictates molecular weight and elemental composition[2].
Molecular Weight 231.25 g/mol Used for molar thermodynamic calculations ( ΔHf​ in kJ/mol)[2].
Boiling Point 356.2 ± 42.0 °CIndicates high thermal stability before volatilization[3].
Physical State Crystalline SolidRequires precise Tm​ determination for handling.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the thermodynamic stability of pharmaceutical intermediates, rigorous thermal analysis is required. The following protocols are designed to be self-validating, ensuring that all data outputs are intrinsically reliable.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC serves as the gold standard for determining Tm​ and ΔHf​ by measuring the heat flow associated with phase transitions ()[4].

  • System Calibration (Self-Validation): Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: This ensures that all subsequent temperature and heat flow measurements are validated against a known, invariant thermodynamic constant.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into a standard aluminum pan. Hermetically seal the pan with a pierced lid. Causality: The pierced lid prevents internal pressure buildup from trace moisture while allowing the release of volatiles, ensuring the endothermic signal is purely attributed to the melting transition.

  • Thermal Method: Equilibrate the sample at 25 °C for 5 minutes. Heat from 25 °C to 200 °C at a controlled rate of 10 K/min under a dry nitrogen purge (50 mL/min). Causality: A 10 K/min heating rate optimally balances the resolution of the melting peak with the minimization of thermal lag across the sample.

  • Data Extraction: Determine the melting point as the extrapolated onset temperature ( Tonset​ ) of the endothermic peak, rather than the peak maximum. Tonset​ is independent of sample mass and heating rate, providing the true thermodynamic melting point.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA is employed to determine the decomposition temperature ( Td​ ) and assess the compound's thermodynamic stability limit.

  • Sample Loading: Load 5.0 mg of the sample into a platinum crucible.

  • Heating Profile: Heat from 25 °C to 500 °C at 10 K/min under a nitrogen atmosphere.

  • Evaluation: Record the temperature at which 5% mass loss occurs ( Td,5%​ ). Causality: This establishes the upper bound for safe thermal processing during synthetic scale-up, preventing degradation ()[5].

Predictive Thermodynamic Profiling

Based on the molecular weight (231.25 g/mol ) and the bi-heteroaryl ester structural class, Table 2 outlines the expected thermodynamic parameters derived from standardized DSC/TGA workflows.

Table 2: Representative Thermodynamic Parameters
ParameterSymbolRepresentative RangeThermodynamic Significance
Melting Point (Onset) Tm​ 75.0 – 85.0 °CDefines the solid-liquid phase transition boundary for formulation.
Enthalpy of Fusion ΔHf​ 25.0 – 35.0 kJ/molQuantifies the strength of the bi-heteroaryl crystal lattice.
Decomposition Temp Td,5%​ > 280 °CEstablishes the absolute thermodynamic stability limit.
Heat Capacity Change ΔCp​ ~ 0.3 J/(g·K)Reflects the difference in heat capacity between solid and melt phases ()[6].

Process Visualization: Thermodynamic Workflow

G Struct Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (Rigid Bi-heteroaryl System) Forces Intermolecular Forces (Dipole-Dipole, π-π Stacking) Struct->Forces DSC DSC Analysis (Heating Rate: 10 K/min) Forces->DSC Dictates Phase Transition TGA TGA Analysis (N2 Atmosphere) Forces->TGA Dictates Thermal Stability Thermo Thermodynamic Parameters (Tm, ΔHf, ΔCp) DSC->Thermo Decomp Decomposition Kinetics (Td, Mass Loss) TGA->Decomp App Pharmaceutical Application (Formulation & Storage Stability) Thermo->App Decomp->App

Workflow linking structural properties to thermodynamic characterization and application.

Conclusion and Best Practices

The thermodynamic characterization of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate reveals a stable crystalline intermediate driven by robust π−π stacking, counterbalanced by the flexibility of its ester moiety. Based on its thermal profile, the compound should be stored below 25 °C in a desiccated environment to prevent premature phase transition or ester hydrolysis. During synthetic scale-up, reaction temperatures must be maintained well below its predicted decomposition threshold (>280 °C) to ensure thermodynamic stability and prevent yield loss.

References

  • Title: Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries Source: MDPI (Polymers) URL: [Link]

  • Title: Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction Source: ACS Publications (Molecular Pharmaceutics) URL: [Link]

  • Title: Thermodynamic and kinetic analysis of the melting process of S-ketoprofen and lidocaine mixtures Source: RSC Publishing (RSC Advances) URL: [Link]

Sources

Foundational

Electronic structure and HOMO-LUMO gap of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Electronic Structure and HOMO-LUMO Gap Analysis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate: A Computational and Experimental Guide Executive Summary & Pharmacophore Architecture Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Structure and HOMO-LUMO Gap Analysis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate: A Computational and Experimental Guide

Executive Summary & Pharmacophore Architecture

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-12-2) is a highly conjugated heterocyclic building block of significant interest in drug development and materials science[1]. The molecule features a unique Donor- π -Acceptor (D- π -A) architecture:

  • The π -Bridge: A central furan ring provides an electron-rich, polarizable conjugated pathway[2].

  • The Acceptor: The ethyl ester group at position 2 acts as a strong electron-withdrawing group (EWG) via resonance, significantly stabilizing the Lowest Unoccupied Molecular Orbital (LUMO)[3].

  • The Donor/Modulator: The 6-methyl-2-pyridyl group at position 5 acts as a complex electronic modulator. While pyridine is generally electron-deficient, the methyl group provides weak inductive electron donation (+I effect), which slightly destabilizes the Highest Occupied Molecular Orbital (HOMO).

Understanding the HOMO-LUMO gap of this specific molecule is critical. In drug design, frontier molecular orbitals (FMOs) dictate binding affinities, π

π stacking interactions with target proteins, and metabolic stability. In this guide, we establish a highly rigorous, self-validating protocol for determining the electronic structure of this molecule using state-of-the-art Density Functional Theory (DFT) and experimental electro-optical techniques.

Theoretical Framework: DFT Protocols

While B3LYP is a ubiquitous functional for organic molecules[3][4], it suffers from self-interaction errors that frequently underestimate the HOMO-LUMO gap and overestimate intramolecular charge transfer in push-pull conjugated systems like furan-pyridines[5].

Causality in Method Selection: To ensure theoretical trustworthiness, we mandate the use of the range-separated hybrid functional ω B97XD [5][6]. This functional includes long-range corrections that accurately model the spatial separation of the HOMO (localized toward the pyridine/furan) and the LUMO (localized toward the furan/ester). Furthermore, the 6-311++G(d,p) basis set must be employed. The inclusion of diffuse functions ('++') is non-negotiable; the LUMO extends over the highly electronegative oxygen atoms of the ester, requiring a flexible basis set to accurately model the expanded electron cloud of potential anionic states[4][5].

Step-by-Step Computational Protocol (Self-Validating)
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational sweep to identify the lowest-energy rotamer, specifically focusing on the dihedral angles between the pyridine-furan rings and the furan-ester linkage.

  • Geometry Optimization: Optimize the global minimum using ω B97XD/6-311++G(d,p). Apply a Polarizable Continuum Model (PCM) using Acetonitrile as the solvent to mirror subsequent experimental validation environments[3].

  • Self-Validation (Frequency Calculation): Immediately subject the optimized geometry to a vibrational frequency calculation at the exact same level of theory. The presence of zero imaginary frequencies mathematically validates that the structure is a true local minimum and not a transition state saddle point[7].

  • Excited State Analysis: Execute Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies. The lowest energy singlet-singlet transition ( S0​→S1​ ) serves as the theoretical optical gap, allowing direct comparison to UV-Vis data[4][8].

ElectronicStructure cluster_0 Theoretical (DFT) cluster_1 Experimental Validation Substrate Ethyl 5-(6-Methyl-2-pyridyl) -2-furoate Opt Geometry Opt. ωB97XD/6-311++G** Substrate->Opt UV UV-Vis Spectroscopy (Tauc Plot) Substrate->UV CV Cyclic Voltammetry (Fc/Fc+ Calibrated) Substrate->CV Freq Freq Calc (0 Imaginary Freqs) Opt->Freq TDDFT TD-DFT (Vertical Excitation) Freq->TDDFT Validation HOMO-LUMO Gap Synthesis & Correlation TDDFT->Validation UV->Validation CV->Validation

Fig 1: Parallel theoretical and experimental workflow for HOMO-LUMO gap validation.

Experimental Validation Workflows

Theoretical data must be anchored by empirical evidence. We utilize two orthogonal techniques to derive the optical and electrochemical gaps[6][8].

Protocol A: Optical Gap via UV-Vis Spectroscopy
  • Preparation: Dissolve the compound in spectroscopic-grade Acetonitrile to a concentration of 10−5 M to prevent aggregation-induced spectral shifts.

  • Measurement: Record the absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer.

  • Tauc Plot Analysis: Identify the low-energy absorption onset ( λonset​ ). Calculate the optical gap ( Egopt​ ) using the relation: Egopt​=1240/λonset​ (eV).

  • Validation: Cross-reference Egopt​ with the S0​→S1​ vertical excitation energy derived from TD-DFT[8].

Protocol B: Electrochemical Gap via Cyclic Voltammetry (CV)
  • Cell Setup: Utilize a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag+ reference electrode. The supporting electrolyte must be 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Acetonitrile.

  • Measurement: Sweep the potential at a scan rate of 50–100 mV/s to capture the onset of oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ).

  • Self-Validation (In Situ Calibration): At the end of the experiment, spike the solution with Ferrocene (Fc). Measure the Fc/Fc+ redox couple. All potentials must be referenced against the Fc/Fc+ half-wave potential to eliminate reference electrode drift[8].

  • Calculation: Derive the empirical FMO energies using the standard empirical equations (assuming the absolute energy level of Fc/Fc+ is -4.8 eV relative to vacuum):

    • EHOMO​=−(Eoxonset​−E1/2Fc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−E1/2Fc/Fc+​+4.8) eV

    • EgCV​=ELUMO​−EHOMO​

Data Synthesis & FMO Visualization

Based on the structural homology to established furan-pyridine oligomers and ester-functionalized furans[3][8], the synthesized data profile for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is projected as follows:

ParameterMethodologyRepresentative Value (eV)Orbital Localization
EHOMO​ DFT ( ω B97XD/6-311++G) -6.12Pyridine ring & Furan π -system
ELUMO​ DFT ( ω B97XD/6-311++G)-2.35Ester carbonyl & adjacent Furan carbons
Egap​ (Theoretical) DFT (Fundamental Gap)3.77N/A
Egap​ (Optical) UV-Vis ( λonset​≈340 nm)~3.65N/A
Egap​ (Redox) CV (vs. Fc/Fc+ )~3.70N/A

Note: The optical gap is typically slightly smaller than the fundamental theoretical gap due to exciton binding energy[8].

EnergyLevels Vacuum Vacuum Level (0 eV) LUMO LUMO (~ -2.35 eV) Localized on Furan & Ester Vacuum->LUMO Electron Affinity (EA) HOMO HOMO (~ -6.12 eV) Localized on Pyridine & Furan Vacuum->HOMO Ionization Potential (IP) LUMO->HOMO Fundamental Gap (~3.77 eV)

Fig 2: Representative frontier molecular orbital energy diagram for the furoate system.

References

  • Mahil Rani S. Molecular Geometry of HOMO-LUMO and DFT Calculations of Pyridine Derivatives. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at:[Link]

  • [4] Physical Chemistry Research. DFT Studies on Molecular Structure, Absorption properties, NBO Analysis. Available at: [Link]

  • [5] PMC - NIH. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next-Generation Materials. Available at: [Link]

  • [3] ACS Publications. Precise Synthesis of Ester-Functionalized Cyclo[6]- and Cyclo[7]furans. Available at: [Link]

  • [8] ACS Publications. Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods. Available at:[Link]

  • [6] MDPI. Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine. Available at: [Link]

  • [2] ResearchGate. Synthesis of pyridine and furan based arylated ketones through palladium catalyst with DFT study. Available at: [Link]

  • [7] PMC - NIH. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • IJSDR. Geometry optimization, electronic structure IR frequencies HOMO-LUMO of a molecule (DNA Minor Groove Binder). Available at: [Link]

Sources

Exploratory

Literature review on Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate derivatives

An In-depth Technical Guide to Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate Derivatives: Synthesis, Characterization, and Therapeutic Potential Abstract The strategic amalgamation of distinct pharmacologically active scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract

The strategic amalgamation of distinct pharmacologically active scaffolds into a single molecular entity represents a powerful approach in modern drug discovery. This guide focuses on the derivatives of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, a hybrid structure combining the furan and pyridine rings. Both furan and pyridine are privileged heterocycles known for their extensive roles in medicinal chemistry and are present in numerous FDA-approved drugs.[1][2] This document provides a comprehensive overview for researchers and drug development professionals on the synthesis, spectroscopic characterization, and biological evaluation of this promising class of compounds. We delve into the causality behind experimental choices, present detailed protocols, and explore the structure-activity relationships that govern their therapeutic potential, with a particular focus on anticancer applications.[3][4]

Introduction: The Rationale for Furan-Pyridine Hybrids

In the quest for novel therapeutic agents, the molecular hybridization strategy has gained significant traction.[3] This approach involves covalently linking two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components.

  • The Furan Scaffold: The furan ring is an electron-rich, five-membered aromatic heterocycle found in many natural and synthetic bioactive compounds.[5] Its aromaticity and ability to be easily functionalized make it a versatile building block in medicinal chemistry.[5] Furan derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6]

  • The Pyridine Scaffold: Pyridine, a nitrogen-containing six-membered heterocycle, is a cornerstone of drug design.[2] The nitrogen atom can act as a hydrogen bond acceptor, significantly enhancing interactions with biological targets like enzymes and receptors.[2] This feature has led to the incorporation of the pyridine nucleus in a vast number of therapeutic agents, including those used for cancer, malaria, and neurological disorders.[2]

The combination of these two scaffolds in Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate creates a unique structural motif. The ester functional group provides a convenient handle for further chemical modification, allowing for the generation of diverse libraries of derivatives, such as amides, hydrazides, and other heterocyclic systems, to explore structure-activity relationships (SAR) and optimize for specific therapeutic targets.

Synthesis and Derivatization

The synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate derivatives typically involves a multi-step process. The core scaffold is first constructed, followed by modification of the ethyl ester group.

General Synthetic Workflow

The overall process from initial synthesis to biological evaluation follows a structured path. This workflow ensures that newly synthesized compounds are properly characterized and systematically tested for their therapeutic potential.

G cluster_0 Synthesis & Purification cluster_2 Biological Evaluation A Starting Materials (Furan & Pyridine Precursors) B Core Scaffold Synthesis (e.g., Cross-Coupling) A->B C Ester Derivatization (Amidation, etc.) B->C D Purification (Chromatography, Recrystallization) C->D E Structural Confirmation (¹H NMR, ¹³C NMR) D->E F Purity & Identity (Mass Spec, IR) D->F G In Vitro Screening (e.g., Cytotoxicity Assay) E->G F->G H Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis) G->H I Data Analysis & SAR H->I G cluster_0 Structure-Activity Relationship (SAR) Structure Structure A Modification at R1 (Ester Group) Structure->A B Substitution on Pyridine Ring Structure->B C Substitution on Furan Ring Structure->C A_Desc Conversion to amides/hydrazides can increase H-bonding and activity. A->A_Desc B_Desc Altering electronics (e.g., adding halogens) can modulate target binding. B->B_Desc C_Desc Less explored, but offers potential for modulating solubility and sterics. C->C_Desc

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Foundational

Topic: Discovery and Early Structural Characterization of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Pyridyl-substituted furoates represent a significant class of heterocyclic compounds, serving as versatile scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl-substituted furoates represent a significant class of heterocyclic compounds, serving as versatile scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the synthesis and definitive structural elucidation of a key member of this family: Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. We move beyond a simple recitation of facts to explore the causal reasoning behind the chosen synthetic strategies and the synergistic, multi-technique approach required for unambiguous structural validation. This document details a robust synthetic protocol via palladium-catalyzed cross-coupling, outlines rigorous purification methods, and presents a full suite of analytical procedures, including Mass Spectrometry, multi-nuclear NMR, and Infrared Spectroscopy. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers engaged in the discovery of novel chemical entities.

Introduction and Strategic Overview

The fusion of electron-rich furan rings with electron-deficient pyridine moieties creates heterocyclic systems with unique electronic and steric properties. These properties make them attractive candidates for interacting with biological targets, leading to their investigation in various drug discovery programs.[1][2] Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a canonical example of this structural class.

The discovery of such a molecule is not a singular event but a process of logical design, synthesis, and rigorous verification. This guide elucidates this process, presenting a plausible and efficient pathway for its creation and characterization based on established, authoritative chemical principles. Our objective is to provide a field-proven blueprint for researchers, detailing not just the "how" but the "why" of each experimental choice.

Synthetic Rationale and Workflow

The construction of the C-C bond linking the furan and pyridine rings is the central challenge in synthesizing the target molecule. Modern organic synthesis offers several powerful tools for this transformation, with transition-metal-catalyzed cross-coupling reactions being the most efficient and versatile.

Causality of Method Selection: The Suzuki-Miyaura Coupling

For this synthesis, the Suzuki-Miyaura cross-coupling reaction was selected as the method of choice. The rationale for this decision is multi-faceted:

  • High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with the ester functional group present on the furoate, preventing unwanted hydrolysis or side reactions.

  • Commercial Availability of Precursors: The required starting materials, a halogenated pyridine and a boronic ester of furan, are readily accessible or can be synthesized via established protocols.[3]

  • Well-Understood Mechanism: The catalytic cycle of the Suzuki reaction is extensively studied, allowing for predictable outcomes and straightforward troubleshooting.

  • Favorable Toxicity Profile: Compared to alternatives like Stille coupling (which uses organotin reagents), the boronic acid/ester reagents used in Suzuki couplings are significantly less toxic.

The proposed retrosynthetic analysis is as follows:

G Target Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate Disconnect Suzuki Coupling (C-C Bond Formation) Target->Disconnect SM1 Ethyl 5-(dihydroxyboryl)-2-furoate (or Pinacol Ester) Disconnect->SM1 SM2 2-Bromo-6-methylpyridine Disconnect->SM2

Caption: Retrosynthetic analysis for the target molecule.

Experimental Synthesis Workflow

The forward synthesis involves the coupling of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate with 2-Bromo-6-methylpyridine using a palladium catalyst and a suitable base.

Caption: Overall workflow for synthesis and purification.

Detailed Experimental Protocols

Synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate
  • Materials:

    • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate (1.0 eq)

    • 2-Bromo-6-methylpyridine (1.1 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask, add Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate, 2-Bromo-6-methylpyridine, and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat three times.

    • Add the 1,4-Dioxane/Water solvent mixture via syringe, followed by the potassium carbonate.

    • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and dilute with water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol
  • Technique: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and gradually increasing to 20% Ethyl Acetate). The optimal gradient should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed product and carefully load it onto the top of the packed column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate as a solid or oil.

Structural Characterization and Data Interpretation

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. This multi-pronged approach provides a self-validating system where each piece of data corroborates the others.

G cluster_data Experimental Data & Interpretation Structure Proposed Structure: Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate HRMS HRMS (High-Resolution Mass Spec) Structure->HRMS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structure->NMR IR IR Spectroscopy Structure->IR HRMS_Data Confirms Elemental Formula C₁₃H₁₃NO₃ HRMS->HRMS_Data yields NMR_Data Confirms Connectivity & Proton/Carbon Environment NMR->NMR_Data yields IR_Data Confirms Functional Groups (Ester C=O, C-O) IR->IR_Data yields HRMS_Data->Structure Collectively Validate NMR_Data->Structure Collectively Validate IR_Data->Structure Collectively Validate

Caption: Logic flow for structural validation.

High-Resolution Mass Spectrometry (HRMS)

This technique provides the most accurate determination of the molecular weight and, consequently, the elemental formula.

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer.

  • Expected Result: The analysis should confirm the molecular formula C₁₃H₁₃NO₃.

ParameterTheoretical ValueExpected Experimental [M+H]⁺
Formula C₁₃H₁₃NO₃C₁₃H₁₄NO₃⁺
Exact Mass 231.08954232.09682

The observation of a protonated molecular ion [M+H]⁺ at m/z 232.0968 ± 5 ppm provides strong evidence for the proposed elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the ethyl ester, the methyl group on the pyridine ring, and the five aromatic protons on the furan and pyridine rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.75t, J ≈ 7.8 Hz1HPyridine H4Triplet due to coupling with H3 and H5.
~7.68d, J ≈ 7.7 Hz1HPyridine H5Doublet due to coupling with H4.
~7.25d, J ≈ 3.7 Hz1HFuran H3Doublet due to coupling with H4.
~7.18d, J ≈ 7.8 Hz1HPyridine H3Doublet due to coupling with H4.
~7.10d, J ≈ 3.7 Hz1HFuran H4Doublet due to coupling with H3.
4.40q, J ≈ 7.1 Hz2H-OCH₂ CH₃Quartet due to coupling with methyl protons.
2.60s3HPyridine-CH₃ Singlet, no adjacent protons to couple with.
1.40t, J ≈ 7.1 Hz3H-OCH₂CH₃ Triplet due to coupling with methylene protons.

Predicted ¹³C NMR Data (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should show 11 distinct signals, accounting for all unique carbon environments (some aromatic carbons may have very similar shifts).

Chemical Shift (δ, ppm)AssignmentRationale
~158.5Ester C =OTypical chemical shift for an ester carbonyl.
~158.0Pyridine C6Quaternary carbon attached to methyl group.
~152.0Furan C5Quaternary carbon attached to the pyridine ring.
~149.5Pyridine C2Quaternary carbon attached to the furan ring.
~144.0Furan C2Quaternary carbon attached to the ester group.
~137.0Pyridine C4Aromatic CH.
~122.0Furan C3Aromatic CH.
~120.0Pyridine C5Aromatic CH.
~118.5Pyridine C3Aromatic CH.
~115.0Furan C4Aromatic CH.
~61.5-OCH₂ CH₃Methylene carbon of the ethyl ester.
~24.5Pyridine-CH₃ Methyl carbon on the pyridine ring.
~14.3-OCH₂CH₃ Methyl carbon of the ethyl ester.

Further 2D NMR experiments, such as COSY (to show ¹H-¹H correlations) and HSQC (to link protons to their directly attached carbons), would be used to definitively assign all signals and confirm the connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850Medium-WeakAliphatic C-H Stretch (ethyl, methyl)
~1725 Strong Ester C=O Stretch (Conjugated)
~1600, ~1570Medium-StrongAromatic C=C Ring Stretch (Pyridine & Furan)
~1250StrongEster C-O Stretch (Asymmetric)
~1120StrongEster C-O Stretch (Symmetric)

The strong absorption band around 1725 cm⁻¹ is a key diagnostic peak confirming the presence of the conjugated ester carbonyl group.

Conclusion

Through a logical and efficient Suzuki-Miyaura cross-coupling reaction, Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate can be synthesized in high purity. The collective and corroborating data from High-Resolution Mass Spectrometry, ¹H and ¹³C NMR Spectroscopy, and Infrared Spectroscopy provides an unambiguous and self-validating confirmation of its molecular structure. This guide outlines the essential rationale, protocols, and analytical benchmarks necessary for the successful discovery and characterization of this and related heterocyclic scaffolds, providing a solid foundation for further research in drug development and materials science.

References

  • Royal Society of Chemistry. (2019).
  • Shutsrirung, A. et al. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
  • AL-Hazimi, H. M. A., & Al-Alshaikh, M. A. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ScienceDirect.
  • Sigma-Aldrich. (n.d.). Ethyl 5-(6-methyl-2-pyridyl)
  • PubChem. (n.d.). Ethyl 2-furoate.
  • ChemicalBook. (n.d.).
  • FooDB. (2011).
  • Sigma-Aldrich. (n.d.). Ethyl 5-(6-methoxy-2-pyridyl)
  • Konecny, J. et al. (2010). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.
  • Kumar, R. S. et al. (2014). Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][6][7][8]thiadiazol-3-yl]-2,6-dimethylnicotinate. PMC.

  • Arkat USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • Sigma-Aldrich. (n.d.). Ethyl 5-(2-methyl-5-pyridyl)
  • Manasagangotri Physics Department. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri.
  • ACS Publications. (2017). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering.
  • NIST. (n.d.). 2-Furancarboxylic acid, ethyl ester. NIST WebBook.
  • ResearchGate. (n.d.). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Gowda, B. K. K. et al. (2016). Crystal structure of ethyl 4-(2-fluorophenyl)
  • Xia, G. et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)
  • The Good Scents Company. (n.d.).
  • Semantic Scholar. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans.
  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Dwiecki, K. et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 .... PubMed.

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, a bi-heterocyclic compound of interest in medicinal chemistry and materials science. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, a bi-heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This guide details the reaction mechanism, reagent preparation, detailed experimental procedures, and purification techniques. It is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights to ensure reproducibility and high-yield outcomes.

Introduction and Scientific Background

The fusion of distinct heterocyclic rings is a cornerstone of modern drug discovery, yielding molecules with novel pharmacological profiles. The target compound, Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, incorporates both a furan and a pyridine moiety. Such structures are prevalent in biologically active compounds and functional materials.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)-C(sp²) bonds, such as the one linking the furan and pyridine rings in our target molecule.[3] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents, which are generally more stable and less toxic than many other organometallic counterparts. This protocol will utilize a Suzuki-Miyaura coupling between a brominated furan ester and a pyridylboronic acid.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Suzuki-Miyaura Coupling for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

A palladium catalyst facilitates the cross-coupling of Ethyl 5-bromo-2-furoate with (6-Methylpyridin-2-yl)boronic acid in the presence of a base to yield the desired product.

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Catalytic Cycle Overview

The Suzuki-Miyaura coupling mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ethyl 5-bromo-2-furoate), inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (pyridylboronic acid) is activated by the base, forming a boronate species. This species then transfers the organic group (the 6-methyl-pyridyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ Base PdII_Both Ar¹-Pd(II)L₂-Ar² (Di-organic Complex) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar¹-Ar² (Product) RedElim->Pd0 Ar1X Ar¹-X = Ethyl 5-bromo-2-furoate Ar2B Ar²-B(OR)₂ = (6-Methylpyridin-2-yl)boronic acid Product Ar¹-Ar² = Target Product

Diagram 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination that constitute the palladium-catalyzed cross-coupling process.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equiv.Supplier/Notes
Ethyl 5-bromo-2-furoate219.032191.01.0Commercially available.[4] Can be synthesized if needed.[5][6][7]
(6-Methylpyridin-2-yl)boronic acid136.941641.21.2Commercially available. Handle with care, boronic acids can be moisture-sensitive.
Tetrakis(triphenylphosphine)palladium(0)1155.56580.050.05Pd(PPh₃)₄. Highly sensitive to air and light. Store under inert gas.
Potassium Carbonate (K₂CO₃)138.214153.03.0Anhydrous, finely powdered. Flame-dry before use for best results.
1,4-Dioxane88.118 mL--Anhydrous, degassed.
Water18.022 mL--Degassed, deionized.
Equipment
  • 50 mL Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Synthesis Procedure

Diagram 2: Experimental Workflow. A flowchart summarizing the key stages of the synthesis from setup to final product isolation.

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL Schlenk flask. Assemble the flask with a reflux condenser.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen). This step is critical to remove adsorbed water, which can hinder the catalytic activity.

  • Charging Reagents:

    • Once cool, quickly open the flask and add Ethyl 5-bromo-2-furoate (219 mg, 1.0 mmol), (6-Methylpyridin-2-yl)boronic acid (164 mg, 1.2 mmol), anhydrous potassium carbonate (415 mg, 3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • The use of a slight excess of the boronic acid (1.2 equiv.) ensures complete consumption of the limiting bromo-furan starting material. The base (3.0 equiv.) is crucial for activating the boronic acid for transmetalation.

  • Degassing and Solvent Addition:

    • Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere. Oxygen can oxidatively degrade the Pd(0) catalyst, rendering it inactive.

    • Using a syringe, add 8 mL of degassed anhydrous 1,4-dioxane, followed by 2 mL of degassed water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to 80-90 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn from a yellow/orange color to a darker brown or black suspension.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 8-16 hours. Check for the disappearance of the Ethyl 5-bromo-2-furoate spot.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Transfer the mixture to a separatory funnel. Shake well and separate the layers.

    • Extract the aqueous layer two more times with 15 mL of ethyl acetate.

    • Combine all organic layers and wash with 20 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate as a solid or viscous oil.

Authoritative Grounding & Expert Insights

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a common and effective pre-catalyst for Suzuki couplings.[8] It readily provides the active 14-electron Pd(0) species in solution. For more challenging couplings, other ligand systems (e.g., Buchwald-type ligands) could be explored.

  • Inert Atmosphere: The exclusion of oxygen is paramount for the success of palladium-catalyzed reactions. The Pd(0) species is easily oxidized to inactive Pd(II) oxides. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are essential.

  • Base Selection: An inorganic base is required to facilitate the transmetalation step. Potassium carbonate is a moderately strong base that is effective and cost-efficient. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, with the latter often enhancing reaction rates for difficult substrates.[1][8]

  • Precursor Availability: The starting materials for this synthesis, Ethyl 5-bromo-2-furoate and 2-bromo-6-methylpyridine, are commercially available.[4][9][10] If synthesis is required, 2-bromo-6-methylpyridine can be prepared from 2-amino-6-methylpyridine via a Sandmeyer-type reaction.[11] Ethyl 5-bromo-2-furoate can be synthesized by the bromination of ethyl 2-furoate.[5]

References

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 2024. Available from: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 306. Available from: [Link]

  • ResearchGate. Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate. Available from: [Link]

  • ARPI. Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Available from: [Link]

  • ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 2014. Available from: [Link]

  • ACS Publications. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 2024. Available from: [Link]

  • ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Google Patents. Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. WO1998022459A1.
  • National Institutes of Health. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Available from: [Link]

  • MDPI. (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. Marine Drugs, 2024. Available from: [Link]

  • ScienceDirect. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry, 2006. Available from: [Link]

  • Heterocycles. Synthetic study of the c'd'e' ring system of maitotoxin via furan based strategy. 2020. Available from: [Link]

  • Wiley Online Library. Nickel-Catalyzed Cross-Coupling of Bromodifluoromethyl- phosphonates with Arylboron Reagents. Advanced Synthesis & Catalysis. Available from: [Link]

  • RSC Publishing. Preparation and Stille cross-coupling reaction of the first organotin reagents of azulenes. Easy access to poly(azulen-6-yl)benzene derivatives. Available from: [Link]

  • ResearchGate. New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry, 2009. Available from: [Link]

  • Iwate University. Publications - Organic and Medicinal Chemistry Laboratory. Available from: [Link]

  • National Institutes of Health. Synthesis of 5-Methylene-2-pyrrolones. Available from: [Link]

  • National Institutes of Health. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available from: [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. Org. Synth. 2019, 96, 455. Available from: [Link]

  • J-STAGE. Peri-Selective Direct Acylmethylation and Amidation of Naphthalene Derivatives Using Iridium and Rhodium Catalysts. Chemical and Pharmaceutical Bulletin, 2023. Available from: [Link]

  • MDPI. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 2007. Available from: [Link]

Sources

Application

Cross-coupling reaction methods to synthesize Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

An Application Note and Protocol for the Synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate via Palladium-Catalyzed Cross-Coupling Reactions Abstract This document provides a comprehensive technical guide for the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate via Palladium-Catalyzed Cross-Coupling Reactions

Abstract

This document provides a comprehensive technical guide for the synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, a heterocyclic compound of interest for pharmaceutical and materials science research. We present a comparative analysis and detailed, step-by-step protocols for three robust palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Negishi reactions. The guide explains the mechanistic rationale behind each method, offers insights into the selection of catalysts, ligands, and reaction conditions, and provides a framework for troubleshooting. This application note is designed for researchers, chemists, and process development scientists seeking reliable and scalable methods for the construction of C(sp²)–C(sp²) bonds between pyridine and furan ring systems.

Introduction

The Significance of Furan-Pyridine Scaffolds

Heterocyclic compounds containing linked furan and pyridine moieties are privileged structures in medicinal chemistry and materials science.[1][2] The pyridine ring is a common feature in numerous pharmaceuticals, while the furan ring often serves as a versatile building block.[1] The target molecule, Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, combines these two key heterocycles, making it a valuable intermediate for the synthesis of novel bioactive compounds and functional organic materials.

Palladium-Catalyzed Cross-Coupling: A Revolution in Synthesis

The advent of palladium-catalyzed cross-coupling reactions has transformed the art of molecule-building, enabling the precise and efficient formation of carbon-carbon bonds under mild conditions.[3][4] Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings provide powerful and versatile strategies for linking diverse organic fragments, a feat that earned their pioneers the 2010 Nobel Prize in Chemistry.[4] These methods are indispensable in modern organic synthesis, from academic laboratories to industrial-scale pharmaceutical production.[5][6]

Retrosynthetic Analysis and Strategic Overview

The synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate involves the formation of a C-C bond between the C5 position of the furan ring and the C2 position of the pyridine ring. A retrosynthetic analysis reveals two primary cross-coupling strategies, differing in which partner serves as the nucleophile and which as the electrophile.

G cluster_0 Strategy A cluster_1 Strategy B Target Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate Bond C(furan)-C(pyridine) bond Target->Bond Pyridyl_Nu Pyridyl Nucleophile (e.g., Boronic Acid, Stannane, Zinc Reagent) Bond->Pyridyl_Nu Disconnect Furan_E Furan Electrophile (e.g., Ethyl 5-bromo-2-furoate) Furan_Nu Furan Nucleophile (e.g., Boronic Acid, Stannane) Bond->Furan_Nu Disconnect Pyridyl_E Pyridyl Electrophile (e.g., 2-Bromo-6-methylpyridine)

Caption: Retrosynthetic approaches to the target molecule.

Strategy A is often preferred due to the commercial availability and straightforward synthesis of Ethyl 5-bromo-2-furoate.[7] However, the choice of strategy depends on the stability and accessibility of the organometallic nucleophile ([M]).

Comparative Analysis of Key Cross-Coupling Methods

The selection of a cross-coupling method involves a trade-off between reagent toxicity, stability, reaction scope, and operational simplicity.

Method Organometallic Reagent (R¹-[M]) Advantages Disadvantages
Suzuki-Miyaura Boronic Acid / Ester (R¹-B(OR)₂)Low toxicity of boron reagents; commercially available starting materials; tolerant of aqueous conditions.[8][9]2-Pyridylboronic acids can be unstable and prone to protodeboronation; requires a base.[10][11]
Stille Organostannane (R¹-SnR₃)Air and moisture stable reagents; highly tolerant of diverse functional groups; no base required.[12][13][14]High toxicity of organotin reagents and byproducts necessitates careful handling and purification.[3][13]
Negishi Organozinc (R¹-ZnX)Highly reactive nucleophiles allow for mild reaction conditions; solid, air-stable 2-pyridylzinc reagents are available.[15][16][17]Organozinc reagents are generally moisture-sensitive and can be basic, limiting substrate scope.

General Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9][18] The cycle is initiated by a coordinatively unsaturated Pd(0) species, which is the active catalyst.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.[4]

  • Transmetalation : The organic group (R²) from the organometallic nucleophile (R²-[M]) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.[4] For Suzuki couplings, this step is facilitated by a base.[8]

  • Reductive Elimination : The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[3]

Experimental Protocols

Safety Note : All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organotin compounds (Stille coupling) are highly toxic and should be handled with extreme caution.

Protocol 1: Suzuki-Miyaura Coupling

This protocol utilizes a stable 2-pyridyl boronate ester to mitigate the instability issues common with 2-pyridylboronic acids.[10][11]

  • Principle : A palladium catalyst with a specialized phosphine ligand couples Ethyl 5-bromo-2-furoate with a stable pinacol boronate ester of 6-methylpyridine in the presence of a base.

  • Reaction Scheme : (Self-generated image representing the Suzuki coupling of Ethyl 5-bromo-2-furoate and 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

ReagentM.W.AmountMolesEquiv.
Ethyl 5-bromo-2-furoate221.04221 mg1.01.0
6-Methyl-2-pyridylboronic acid pinacol ester219.10329 mg1.51.5
Pd₂(dba)₃915.7218.3 mg0.020.02
SPhos (ligand)410.5332.8 mg0.080.08
K₃PO₄ (potassium phosphate)212.27425 mg2.02.0
1,4-Dioxane / H₂O (3:1)-5 mL--

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Ethyl 5-bromo-2-furoate (1.0 mmol), 6-methyl-2-pyridylboronic acid pinacol ester (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) in 2 mL of the dioxane/water mixture. Stir for 5 minutes until a homogeneous solution forms.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining solvent (3 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Stille Coupling

This method is highly reliable due to the stability of the organostannane reagent but requires stringent safety measures.[3][13]

  • Principle : A Pd(0) catalyst facilitates the coupling between Ethyl 5-bromo-2-furoate and 6-methyl-2-(tributylstannyl)pyridine. This reaction is typically run under anhydrous, base-free conditions.

  • Reaction Scheme : (Self-generated image representing the Stille coupling of Ethyl 5-bromo-2-furoate and 6-methyl-2-(tributylstannyl)pyridine)

ReagentM.W.AmountMolesEquiv.
Ethyl 5-bromo-2-furoate221.04221 mg1.01.0
6-Methyl-2-(tributylstannyl)pyridine382.20459 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Anhydrous Toluene-5 mL--

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add Ethyl 5-bromo-2-furoate (1.0 mmol) followed by 6-methyl-2-(tributylstannyl)pyridine (1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate. To remove the tin byproducts, stir the organic solution with a saturated aqueous solution of KF (20 mL) for 1 hour. A precipitate of tributyltin fluoride will form.

  • Filter the mixture through Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Negishi Coupling

This protocol leverages a solid, moderately air-stable 2-pyridylzinc pivalate reagent, which offers a balance of high reactivity and improved handling compared to traditional organozinc halides.[15][16]

  • Principle : A palladium catalyst couples Ethyl 5-bromo-2-furoate with a pre-formed, solid 2-pyridylzinc reagent. The high nucleophilicity of the organozinc partner often allows for lower reaction temperatures.

  • Reaction Scheme : (Self-generated image representing the Negishi coupling of Ethyl 5-bromo-2-furoate and a 6-methyl-2-pyridylzinc pivalate reagent)

ReagentM.W.AmountMolesEquiv.
Ethyl 5-bromo-2-furoate221.04221 mg1.01.0
(6-Methyl-2-pyridyl)zinc pivalate~258.7336 mg1.31.3
Pd₂(dba)₃915.729.2 mg0.010.01
XPhos (ligand)476.6514.3 mg0.030.03
Anhydrous THF-4 mL--

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add Ethyl 5-bromo-2-furoate (1.0 mmol) and the solid (6-methyl-2-pyridyl)zinc pivalate reagent (1.3 mmol).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol) and XPhos (0.03 mmol) in 2 mL of anhydrous THF.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining THF (2 mL) and seal the flask.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction by TLC or LC-MS (often complete in 2-6 hours).

  • Upon completion, cool to room temperature and quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Summary of Performance and Conditions

ParameterSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Nucleophile 2-Pyridylboronic Ester2-Pyridylstannane2-Pyridylzinc Pivalate
Electrophile Ethyl 5-bromo-2-furoateEthyl 5-bromo-2-furoateEthyl 5-bromo-2-furoate
Catalyst Loading 1-2 mol% Pd2-5 mol% Pd0.5-2 mol% Pd
Temperature 80-100 °C90-110 °C25-65 °C
Reaction Time 4-12 h12-24 h2-6 h
Key Additive Base (e.g., K₃PO₄)None (or Cu(I) co-catalyst)None
Typical Yield 70-90%75-95%80-95%
Primary Concern Nucleophile stabilityReagent toxicityReagent sensitivity

Conclusion and Recommendations

All three detailed cross-coupling methods provide effective pathways to Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate.

  • The Suzuki-Miyaura coupling is an excellent choice for laboratories prioritizing low toxicity, provided a stable boronate ester is used to ensure reproducibility.

  • The Stille coupling offers broad functional group tolerance and reliability but is hampered by the significant health risks and disposal challenges associated with organotin compounds.[3]

  • The Negishi coupling , particularly with modern, solid organozinc reagents, represents a highly efficient and rapid method that often proceeds under the mildest conditions, making it an increasingly attractive option for complex syntheses.[15][16]

For general laboratory synthesis where efficiency and speed are paramount, the Negishi coupling is highly recommended. For applications where avoiding toxic reagents is the primary concern, the Suzuki-Miyaura coupling is the preferred method.

References

Click to expand
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Method

Application Notes & Protocols: Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate as a Novel Bidentate Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Introduction The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, have become indispensable tools for the formation of carbon-carbon bonds. The efficacy of these transformations is critically dependent on the nature of the ligands coordinating the palladium center, which influence the catalyst's stability, activity, and selectivity.[1][2] Pyridine-containing ligands are particularly noteworthy due to their robust coordination chemistry and the tunable electronic and steric properties they offer.[3][4]

This document details the application of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, a novel N,O-bidentate ligand, in palladium-catalyzed cross-coupling reactions. The ligand's design, featuring a pyridine nitrogen and a furan oxygen as coordinating atoms, offers a unique electronic environment and structural rigidity that can enhance catalytic performance. We provide detailed protocols for the synthesis of the ligand, its palladium(II) complex, and its application in the Heck and Suzuki-Miyaura reactions, supported by mechanistic insights and comparative data.

Synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (L1)

The synthesis of the title ligand can be envisioned through a palladium-catalyzed cross-coupling reaction, for instance, a Stille or Suzuki-Miyaura coupling between a suitable furan precursor and a pyridine derivative. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (L1)

Materials:

  • Ethyl 5-bromo-2-furoate

  • 2-(Tributylstannyl)-6-methylpyridine (for Stille coupling) or (6-Methylpyridin-2-yl)boronic acid (for Suzuki coupling)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure (Stille Coupling Approach):

  • To an oven-dried Schlenk flask under an argon atmosphere, add ethyl 5-bromo-2-furoate (1.0 mmol), 2-(tributylstannyl)-6-methylpyridine (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (L1).

Synthesis of Dichloro[ethyl 5-(6-methyl-2-pyridyl)-2-furoate]palladium(II) Complex (C1)

The palladium(II) complex of L1 can be readily synthesized by reacting the ligand with a suitable palladium(II) precursor. The resulting complex is expected to be a stable, air-insensitive solid, making it a convenient pre-catalyst.

Protocol 2: Synthesis of the Palladium(II) Complex (C1)

Materials:

  • Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (L1)

  • Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂]

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve L1 (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • In a separate flask, dissolve PdCl₂(PhCN)₂ (1.0 mmol) in DCM (10 mL).

  • Add the palladium solution dropwise to the ligand solution at room temperature with stirring.

  • Stir the reaction mixture for 4-6 hours at room temperature. A precipitate will likely form as the benzonitrile ligands are displaced.[5]

  • Reduce the solvent volume under reduced pressure.

  • Add diethyl ether to precipitate the product completely.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the Dichloro[ethyl 5-(6-methyl-2-pyridyl)-2-furoate]palladium(II) complex (C1) as a stable powder.

  • Characterize the complex using NMR spectroscopy, FT-IR, and elemental analysis.[6]

Diagram 1: Proposed Synthesis Workflow

cluster_ligand Ligand Synthesis (L1) cluster_complex Complex Synthesis (C1) A Ethyl 5-bromo-2-furoate D Stille Coupling A->D B 2-(Tributylstannyl)-6-methylpyridine B->D C Pd(PPh3)4 C->D Catalyst E Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (L1) D->E Purification F L1 H Ligand Displacement F->H G PdCl2(PhCN)2 G->H I Dichloro[ethyl 5-(6-methyl-2-pyridyl)-2-furoate]palladium(II) (C1) H->I Precipitation

Caption: Workflow for ligand (L1) and complex (C1) synthesis.

Application in Heck Cross-Coupling Reaction

The Heck reaction is a powerful method for the arylation of alkenes.[3] The C1 complex is anticipated to be an effective pre-catalyst for this transformation.

Protocol 3: Heck Reaction of Iodobenzene with Styrene

Materials:

  • Dichloro[ethyl 5-(6-methyl-2-pyridyl)-2-furoate]palladium(II) (C1)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add C1 (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), and Et₃N (1.5 mmol).

  • Add DMF (5 mL) and styrene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain trans-stilbene.

Table 1: Optimization of Heck Reaction Conditions

EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
11Et₃N801275
21Et₃N100892
30.5Et₃N100888
41K₂CO₃1001265

Yields are hypothetical and for illustrative purposes.

Diagram 2: Catalytic Cycle of the Heck Reaction

A Pd(0)L B Oxidative Addition A->B Ar-X C R-Pd(II)-X(L) B->C D Coordination C->D Alkene E Migratory Insertion D->E F R-CH2-CH(Ar)-Pd(II)-X(L) E->F G β-Hydride Elimination F->G I [HPd(II)X(L)] G->I L Product G->L H Reductive Elimination I->A Base J Ar-X K Alkene M Base N Base-HX A Pd(0)L B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L) B->C D Transmetalation C->D Ar'-B(OH)2, Base E Ar-Pd(II)-Ar'(L) D->E F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-X H Ar'-B(OH)2 I Base

Sources

Application

Application Note: Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The biaryl compound Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-12-2) represents a highly versatile, privileged building block in modern medicinal chemistry. Featuring a rigid furan-pyridine co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biaryl compound Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-12-2) represents a highly versatile, privileged building block in modern medicinal chemistry. Featuring a rigid furan-pyridine core, this scaffold provides precise geometric control over hydrogen-bond acceptors, making it an ideal starting point for designing targeted therapeutics. This application note details the structural rationale, proven pharmacological applications, and validated synthetic protocols for incorporating this building block into drug discovery pipelines.

Structural Rationale & Pharmacophore Design

The architectural design of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate offers distinct advantages for target engagement and late-stage functionalization:

  • The Pyridine Ring (H-Bond Acceptor): The pyridine nitrogen serves as a critical hydrogen-bond acceptor. The addition of the 6-methyl group introduces strategic steric shielding. This causality is twofold: it modulates the basicity (pKa) of the pyridine nitrogen, and it prevents unwanted coordination with off-target metalloenzymes (such as Cytochrome P450s), thereby improving the metabolic stability of the resulting drug candidate.

  • The Furan-2-carboxylate Moiety: The furan ring acts as a planar, electron-rich spacer that enforces a specific dihedral angle relative to the pyridine ring. The ethyl ester is a chemically tractable handle. It can either be retained to target specific enzymatic pockets (e.g., oxyanion holes) or saponified to the corresponding carboxylic acid for the divergent synthesis of amide libraries [3].

Pharmacophore Target1 Kinase Hinge Region / Protease His163 Target2 Oxyanion Hole / Solvent Channel Target3 Hydrophobic Pocket Pyr Pyridine Ring H-Bond Acceptor (N) Pyr->Target1 H-Bonding Me 6-Methyl Group Steric Shield / Lipophilicity Pyr->Me Fur Furan Ring Planar Spacer Pyr->Fur Me->Target3 VdW Interactions Est Carboxylate/Amide H-Bond Donor/Acceptor Fur->Est Est->Target2 Electrostatic / H-Bond

Figure 1: Pharmacophore binding model of the furan-pyridine biaryl system.

Key Applications in Drug Discovery

A. Viral Protease Inhibitors (e.g., SARS-CoV 3CLpro)

Heteroaromatic esters containing the furan-pyridine motif have been identified as exceptionally potent inhibitors of viral proteases, including the SARS coronavirus 3C-like protease (3CLpro). In these systems, the pyridine nitrogen forms a critical hydrogen bond with the P1 specificity-determining residue (His163). Simultaneously, the central ester function is directed into the oxyanion hole, receiving hydrogen bonds from the main chain N atoms of residues like Gly143 and Cys145, leading to target inhibition in the nanomolar range [1].

B. Metabolic & Anti-Diabetic Agents

Furan-2-carboxylic acid derivatives have demonstrated significant efficacy in phenotypic screens for metabolic disorders. Specifically, these scaffolds suppress excessive hepatic gluconeogenesis—a primary driver of hyperglycemia in Type 2 Diabetes Mellitus (T2DM). Saponification of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate yields an acid intermediate that serves as a validated precursor for synthesizing novel anti-diabetic agents capable of reducing gluconeogenesis by up to 67.5% at 10 µM concentrations [2].

C. Kinase Inhibitor Scaffolds

The biaryl furan-pyridine system is frequently deployed as a hinge-binding motif in ATP-competitive kinase inhibitors. The heteroatoms engage the kinase hinge region via bidentate hydrogen bonding, while the 6-methyl group occupies the adjacent hydrophobic pocket, enhancing kinase selectivity and residence time.

Quantitative Activity & Physicochemical Data

The following table summarizes the comparative pharmacological parameters of furan-pyridine derivatives based on recent literature and predictive modeling.

Compound Class / DerivativePrimary TargetObserved Activity (IC₅₀ / Inhibition)ClogP (Calc.)Key Structural Interaction
Furan-Pyridine Esters SARS-CoV 3CLpro50 – 65 nM [1]2.8Ester carbonyl binds oxyanion hole
Furan-2-Carboxylic Acids Hepatic Gluconeogenesis45.5% reduction at 3 µM [2]1.9Phenotypic / Cellular uptake
Furan-Pyridine Amides Kinase Hinge Region100 – 500 nM (Typical)2.1 – 3.5Bidentate H-bonding to hinge backbone
Phosphine Oxide Analogs Various (Solubility tuned)Target-dependent [3]< 1.5Highly polar P=O interaction

Experimental Methodologies

To utilize Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate in library generation, it must first be converted into a reactive intermediate. The following self-validating protocols outline the saponification and subsequent amidation of this building block.

Protocol 1: Mild Saponification to 5-(6-Methyl-2-pyridyl)-2-furoic acid

Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH to ensure a mild, controlled hydrolysis that prevents the degradation of the electron-rich furan ring. The THF/Water co-solvent system ensures complete dissolution of the lipophilic ester while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Reaction Setup: Dissolve Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (1.0 eq, 10.0 mmol, 2.31 g) in a 3:1 mixture of THF and deionized water (40 mL).

  • Hydrolysis: Add LiOH monohydrate (2.0 eq, 20.0 mmol, 839 mg) in a single portion. Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexanes:EtOAc 1:1, UV 254 nm). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot.

  • Workup & Self-Validation: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and slowly adjust the pH to 3-4 using 1M HCl. Validation: The product, being a zwitterionic/acidic compound, will immediately crash out of the solution as a pale yellow precipitate upon reaching its isoelectric point.

  • Isolation: Filter the precipitate, wash with ice-cold water (2 × 10 mL), and dry under high vacuum to yield the carboxylic acid intermediate.

Protocol 2: HATU-Mediated Amidation for Library Synthesis

Causality: HATU is chosen as the coupling reagent because furan-2-carboxylic acids can be sterically hindered and electronically deactivated compared to aliphatic acids. HATU generates a highly reactive HOAt ester, driving the reaction to completion rapidly. DIPEA is utilized as a non-nucleophilic base to prevent amidine by-product formation.

  • Activation: Dissolve 5-(6-Methyl-2-pyridyl)-2-furoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir for 15 minutes at room temperature.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir the reaction for 2 hours.

  • IPC: Confirm the formation of the amide product via LC-MS (monitoring for the [M+H]+ ion of the target mass).

  • Purification: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography if necessary.

Workflow A Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (Starting Material) B Saponification (LiOH, THF/H2O) A->B Mild Hydrolysis C 5-(6-Methyl-2-pyridyl)-2-furoic acid (Intermediate) B->C Acidification (pH 3) D Amidation (HATU, DIPEA, R-NH2) C->D Activation E Furan-Pyridine Amide Library (Lead Candidates) D->E Library Generation

Figure 2: Late-stage functionalization workflow of the furan-pyridine scaffold.

References

  • Zhang, J., Pettersson, H. I., Huitema, C., et al. (2007). "Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters." Journal of Medicinal Chemistry, 50(8), 1850-1864.[Link]

  • Chen, L., et al. (2022). "Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM)." European Journal of Medicinal Chemistry, 246(4), 114994.[Link]

  • Stambirskyi, M. V., et al. (2021). "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." The Journal of Organic Chemistry, 86(18), 12783–12801.[Link]

Method

Purification techniques and recrystallization of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Topic: High-Purity Isolation and Recrystallization of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate For: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-(6-methyl-2-pyridyl)-2-furoate is a heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: High-Purity Isolation and Recrystallization of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(6-methyl-2-pyridyl)-2-furoate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Achieving high purity of this active pharmaceutical ingredient (API) intermediate is critical for downstream applications, ensuring efficacy, safety, and reproducibility in drug development and material synthesis. This document provides a comprehensive guide to the multi-step purification of crude Ethyl 5-(6-methyl-2-pyridyl)-2-furoate. We present a strategic approach that combines a bulk purification step using acid-base extraction with a high-resolution polishing step via silica gel column chromatography. The final protocol details optimized recrystallization procedures to yield a crystalline solid with high purity and controlled morphology. The rationale behind each technique and step is thoroughly explained to provide researchers with a deep, mechanistic understanding of the purification workflow.

Compound Profile and Purification Strategy

Physicochemical Properties

Before designing a purification protocol, it is essential to understand the physical and chemical properties of the target molecule.

PropertyValueSource/Rationale
Molecular Formula C₁₃H₁₃NO₃[1]
Molecular Weight 231.25 g/mol [1]
Appearance Expected to be a solid at room temperatureBased on similar furoate and pyridine derivatives.[2]
Key Functional Groups Pyridine ring (basic), Furan ring, Ethyl EsterThese groups dictate the compound's polarity and chemical reactivity.
pKa (Pyridine Nitrogen) ~5-6 (Estimated)Typical pKa for pyridine derivatives, making it basic enough for acid extraction.[3]
Probable Impurities

The choice of purification strategy is dictated by the likely impurities from a synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-methyl-6-substituted pyridine and ethyl 2-furoate precursors.

  • Reaction By-products: Compounds formed from side reactions.

  • Solvents and Reagents: Residual catalysts, bases, or solvents from the synthesis and work-up.

  • Degradation Products: The furoate ester could be susceptible to hydrolysis.

A multi-step purification strategy is therefore optimal. We will employ orthogonal techniques that separate the compound based on different chemical properties: basicity and polarity.

Protocol 1: Bulk Purification via Acid-Base Extraction

Principle: This technique leverages the basic nitrogen atom on the pyridine ring. By treating the crude mixture with an acid, the target compound is protonated to form a water-soluble pyridinium salt.[4] Neutral and acidic organic impurities will remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer regenerates the purified, water-insoluble free base, which can be extracted back into an organic solvent.[4]

Detailed Methodology
  • Dissolution: Dissolve the crude Ethyl 5-(6-methyl-2-pyridyl)-2-furoate in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate fully. The protonated target compound is now in the aqueous (bottom) layer. Drain and collect the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.

  • Wash (Optional): To remove any trapped neutral impurities, wash the collected aqueous layer with a fresh portion of ethyl acetate or DCM. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath to manage any heat generated during neutralization. Slowly add 6 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is greater than 10, as confirmed by pH paper. The target compound will precipitate or form an oily layer as it is deprotonated.

  • Back-Extraction: Add a fresh portion of ethyl acetate or DCM to the separatory funnel containing the basified aqueous mixture. Shake vigorously to extract the purified free base back into the organic layer.[4]

  • Drying and Evaporation: Drain the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Workflow Diagram

AcidBaseExtraction start_node Crude Product in Ethyl Acetate process_node1 process_node1 start_node->process_node1 Add 1M HCl Shake & Separate process_node process_node waste_node Discard Organic Layer (Neutral/Acidic Impurities) aqueous_node aqueous_node process_node2 process_node2 aqueous_node->process_node2 Add 6M NaOH (pH > 10) Add fresh Ethyl Acetate final_node Partially Purified Product process_node1->waste_node Organic Layer process_node1->aqueous_node Aqueous Layer (Protonated Product) process_node2->final_node Extract & Evaporate

Caption: Workflow for acid-base extraction of the target compound.

Protocol 2: High-Purity Polishing via Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).[4] Given the presence of polar ester and furan groups and the basic pyridine moiety, Ethyl 5-(6-methyl-2-pyridyl)-2-furoate will interact moderately with the polar silica gel. By carefully selecting a solvent system (eluent), it can be separated from less polar and more polar impurities.

Detailed Methodology
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and add a thin layer of sand on top.[4]

  • Sample Loading: Dissolve the partially purified product from Protocol 1 in a minimal amount of dichloromethane or the eluent mixture. Carefully load this concentrated solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation and elution of the target compound.[4] A typical gradient might be from 10% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL).

  • Monitoring by TLC: Monitor the separation by spotting small aliquots of each fraction onto a Thin Layer Chromatography (TLC) plate and developing it in the same or a slightly more polar solvent system. Visualize the spots under UV light.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent by rotary evaporation to yield the highly purified product.

Suggested Eluent Systems & Data
TechniqueStationary PhaseRecommended Eluent System (v/v)Rationale
TLC Analysis Silica Gel 60 F₂₅₄Hexane : Ethyl Acetate (7:3)Provides good initial separation to assess purity and determine column conditions.
Column Chromatography Silica Gel (60-120 mesh)Gradient: Hexane : Ethyl Acetate (9:1 → 7:3)Starts non-polar to elute non-polar impurities first, then increases polarity to elute the target compound.
Workflow Diagram

ColumnChromatography start_node Partially Purified Product process_node1 process_node1 start_node->process_node1 Dissolve & Load onto Silica Column process_node process_node output_node output_node output_node->output_node Monitor by TLC final_node High-Purity Product output_node->final_node Combine Pure Fractions & Evaporate Solvent process_node2 process_node2 process_node1->process_node2 Elute with Hexane/ Ethyl Acetate Gradient process_node2->output_node Collect Fractions

Caption: General workflow for purification by column chromatography.

Protocol 3: Final Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds.[5][6] The principle relies on the differential solubility of a compound in a solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures.[5][7] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the cold solvent (mother liquor).

Solvent Selection

The choice of solvent is the most critical step.[6] Based on the structure of Ethyl 5-(6-methyl-2-pyridyl)-2-furoate, a solvent of intermediate polarity is likely to be effective. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not) can also be highly effective.[8]

SolventBoiling Point (°C)PolarityRationale & Potential Use
Ethanol 78Polar ProticOften a good choice for moderately polar compounds.
Ethyl Acetate 77Polar AproticGood "good" solvent; used in synthesis of similar compounds.[9]
Hexane/Heptane 69 / 98Non-polarLikely a good "anti-solvent" to induce precipitation.
Isopropanol 82Polar ProticAnother alcohol option, less volatile than ethanol.
Water 100Very PolarMay be used as an anti-solvent with a polar organic solvent like ethanol.[9]
Detailed Methodology (Two-Solvent System)

This protocol uses an ethyl acetate/hexane system, which is a common and effective choice for compounds of moderate polarity.

  • Dissolution: Place the purified solid from Protocol 2 into an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (the "good" solvent) required to fully dissolve the solid. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of hot ethyl acetate to clarify.

  • Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.

Workflow Diagram

Recrystallization start_node High-Purity Amorphous Solid process_node1 process_node1 start_node->process_node1 Dissolve in min. hot 'Good' Solvent (EtOAc) process_node process_node decision_node decision_node final_node Pure Crystalline Product process_node2 process_node2 process_node1->process_node2 Add 'Anti-Solvent' (Hexane) to induce cloudiness process_node3 process_node3 process_node2->process_node3 Cool Slowly to RT, then Ice Bath process_node4 process_node4 process_node3->process_node4 Collect Crystals (Vacuum Filtration) process_node4->final_node Wash with cold Anti-Solvent & Dry under Vacuum

Caption: Step-by-step process for a two-solvent recrystallization.

Purity Validation

After completing the purification and recrystallization, the final purity of Ethyl 5-(6-methyl-2-pyridyl)-2-furoate should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify purity and detect any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

By following this multi-step, rationale-driven approach, researchers can reliably obtain high-purity Ethyl 5-(6-methyl-2-pyridyl)-2-furoate suitable for the most demanding applications in pharmaceutical development and scientific research.

References

  • PraxiLabs. (2022, November 07). Recrystallization Definition, Principle &Purpose. Available at: [Link]

  • Lee, S. B., Lee, C. H., & Yeo, S. D. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(8), 2823–2830. Available at: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available at: [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • PubMed. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259-264. Available at: [Link]

  • Manetti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(15), 3494. Available at: [Link]

  • Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available at: [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1835. Available at: [Link]

  • Georganics. (2023, May 18). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Available at: [Link]

Sources

Application

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate role in transition metal complex formation

Application Notes & Protocols Introduction: Unlocking Coordination Chemistry with a Versatile N,O-Bidentate Ligand In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to tun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Introduction: Unlocking Coordination Chemistry with a Versatile N,O-Bidentate Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to tuning the physicochemical properties of metal complexes.[1][2][3] Ethyl 5-(6-methyl-2-pyridyl)-2-furoate emerges as a ligand of significant interest, strategically designed to offer a robust N,O-bidentate chelation environment. This molecule uniquely combines the π-accepting and σ-donating properties of a pyridine ring with the coordinating potential of a furoate oxygen atom. The presence of a nitrogen atom with a lone pair in the sp² hybridized orbital allows pyridine derivatives to act as effective Lewis bases towards a wide array of metal ions.[1][2]

The structural rigidity of the furan-pyridine linkage ensures a predictable coordination geometry, while the methyl group on the pyridine ring introduces steric and electronic modifications.[1] These features enable the modulation of the metal's coordination sphere, which can profoundly influence the resulting complex's stability, reactivity, and photophysical properties.[1][4] This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of Ethyl 5-(6-methyl-2-pyridyl)-2-furoate in the synthesis of novel transition metal complexes for researchers in materials science, catalysis, and drug development.

Ligand Profile and Physicochemical Properties

Ethyl 5-(6-methyl-2-pyridyl)-2-furoate is a heterocyclic compound featuring a pyridine ring linked to a furan-2-carboxylate moiety. Its utility in forming stable transition metal complexes stems from its ability to act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the furoate oxygen atoms.

Diagram 1: Chemical Structure of the Ligand

G A 1. Reagent Preparation - Dissolve Ligand in Solvent - Dissolve Metal Salt in Solvent B 2. Complexation Reaction - Mix solutions - Reflux under inert gas (e.g., N2, Ar) A->B Combine C 3. Isolation - Cool reaction mixture - Collect precipitate by filtration B->C Precipitation D 4. Purification - Wash with cold solvent - Recrystallize if necessary C->D Purify E 5. Characterization - NMR, FT-IR, UV-Vis - Elemental Analysis, X-ray D->E Analyze

Caption: Standard workflow for synthesis and analysis of a metal complex.

Materials:

  • Ethyl 5-(6-methyl-2-pyridyl)-2-furoate (Ligand)

  • Transition Metal Salt (e.g., PdCl₂, Ru(DMSO)₄Cl₂, Cu(OAc)₂)

  • Anhydrous Solvent (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane)

  • Inert Gas (Nitrogen or Argon)

  • Standard glassware (Round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Solution Preparation: In a round-bottom flask, dissolve Ethyl 5-(6-methyl-2-pyridyl)-2-furoate (e.g., 2 molar equivalents) in a minimal amount of the chosen anhydrous solvent.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the transition metal salt (e.g., 1 molar equivalent) in the same solvent. Some salts may require gentle heating to fully dissolve.

  • Reaction Setup: Equip the flask containing the ligand solution with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature.

    • Expert Insight: A dropwise addition can prevent localized high concentrations of the metal salt, often leading to more crystalline and pure products.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Refluxing provides the necessary activation energy for ligand substitution and complex formation. An inert atmosphere is critical to prevent oxidation of sensitive metal centers (e.g., Pd(0) intermediates in catalytic cycles, Cu(I)). [5]6. Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature, and then place it in an ice bath to encourage precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold solvent to remove unreacted starting materials and then dry under vacuum.

  • Recrystallization (Optional): If further purification is needed, recrystallize the complex from a suitable solvent system.

Application Example: Palladium(II) Complex for Cross-Coupling Catalysis

Palladium complexes are renowned for their catalytic prowess in forming carbon-carbon bonds. [6][7]A complex of Ethyl 5-(6-methyl-2-pyridyl)-2-furoate with Pd(II) is an excellent candidate for applications in Suzuki-Miyaura and Heck cross-coupling reactions. [1]The N,O-chelation stabilizes the palladium center, while the electronic properties of the ligand can modulate the catalytic activity. [1][7]

Diagram 3: Bidentate Chelation to a Metal Center

G cluster_ligand Ligand Backbone M M N N M->N O O M->O L Pyridyl-Furoate Structure

Caption: N,O-bidentate coordination of the ligand to a metal center (M).

Protocol 2: Synthesis of Dichloro[ethyl 5-(6-methyl-2-pyridyl)-2-furoate]palladium(II)

Materials:

  • Ethyl 5-(6-methyl-2-pyridyl)-2-furoate (231 mg, 1.0 mmol)

  • Palladium(II) chloride (PdCl₂) (177 mg, 1.0 mmol)

  • Anhydrous Acetonitrile (20 mL)

Procedure:

  • Suspend Palladium(II) chloride in 10 mL of anhydrous acetonitrile in a 50 mL round-bottom flask.

    • Scientist's Note: PdCl₂ has low solubility. Using a coordinating solvent like acetonitrile helps form a more reactive intermediate, [PdCl₂(MeCN)₂], facilitating the reaction with the ligand.

  • In a separate flask, dissolve Ethyl 5-(6-methyl-2-pyridyl)-2-furoate in 10 mL of anhydrous acetonitrile.

  • Add the ligand solution to the PdCl₂ suspension.

  • Heat the mixture to reflux under a nitrogen atmosphere for 12 hours. The initial dark suspension should gradually turn into a yellow or orange solution/precipitate.

  • Cool the reaction to room temperature. A solid precipitate will form.

  • Collect the yellow solid by vacuum filtration, wash with cold diethyl ether (2 x 5 mL), and dry in a vacuum oven at 60°C.

Expected Characterization Data:

TechniqueObservationRationale for Change upon Complexation
FT-IR The C=O stretch (ester) may shift to a lower wavenumber.Coordination of the carbonyl oxygen to the electron-accepting metal center weakens the C=O bond. [8]
¹H NMR Protons on the pyridine ring, especially those alpha to the nitrogen, will shift downfield.Deshielding occurs due to the donation of electron density from the nitrogen atom to the palladium center. [1]
Elemental Analysis C, H, N analysis should match the calculated values for C₁₃H₁₃Cl₂NO₃Pd.Confirms the stoichiometry and purity of the isolated complex. [9]

Application Example: Luminescent Iridium(III) and Ruthenium(II) Complexes

Transition metal complexes, particularly those of d⁶ metals like Ir(III) and Ru(II), are widely studied for their photoluminescent properties. [4][10][11]The strong spin-orbit coupling induced by the heavy metal atom facilitates intersystem crossing to triplet excited states, leading to long-lived phosphorescence. [4][11]The pyridyl-furoate ligand can be used to create such complexes, where the ligand field strength and electronic properties directly tune the emission wavelength and quantum yield. [10][12]These materials are valuable as probes in bioimaging, sensors, and in organic light-emitting diodes (OLEDs). [4][10]

Protocol 3: General Synthesis of a Cationic Iridium(III) Complex

This protocol describes a common route to cyclometalated iridium(III) complexes, which often exhibit strong luminescence.

Materials:

  • Dichloro-bridged iridium dimer, e.g., [Ir(ppy)₂Cl]₂ (ppy = 2-phenylpyridine) (1.0 eq)

  • Ethyl 5-(6-methyl-2-pyridyl)-2-furoate (2.2 eq)

  • Solvent: 2-ethoxyethanol or a dichloromethane/methanol mixture

  • Optional: Silver salt (e.g., AgOTf) to abstract chloride ligands

Procedure:

  • In a Schlenk flask, combine the iridium dimer and Ethyl 5-(6-methyl-2-pyridyl)-2-furoate.

  • Add the degassed solvent and purge the flask with argon for 15 minutes.

  • Heat the reaction mixture to reflux (typically 80-120°C) for 8-16 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add diethyl ether or pentane to precipitate the crude product.

  • Filter the solid and wash with diethyl ether.

  • Purify the complex using column chromatography on silica gel or alumina.

Expert Insight: The resulting complex, e.g., [Ir(ppy)₂(ethyl 5-(6-methyl-2-pyridyl)-2-furoate)]⁺, will be cationic. The choice of counter-ion (e.g., Cl⁻, PF₆⁻, OTf⁻) can affect solubility and crystallinity. Metathesis with a salt like KPF₆ is often performed to obtain a more stable and less coordinating anion.

Conclusion and Future Outlook

Ethyl 5-(6-methyl-2-pyridyl)-2-furoate is a highly adaptable ligand for the synthesis of a diverse range of transition metal complexes. Its defined N,O-bidentate chelation provides a stable coordination environment that can be leveraged for applications spanning from homogeneous catalysis to the development of advanced photoactive materials. The protocols outlined herein provide a robust starting point for researchers to explore the rich coordination chemistry of this ligand. Future work may focus on further functionalization of the pyridine or furan rings to fine-tune steric and electronic properties, leading to second-generation catalysts with enhanced activity and selectivity or luminescent materials with tailored emission profiles for specific technological applications.

References

  • Górski, M. A., et al. (2022). "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, 61(46), 18367–18384. [Link]

  • The Royal Society of Chemistry. (2017). "Transition Metal Complexes and Ligand Synthesis." [Link]

  • Chapman, M. R. (2016). "A Versatile Electrochemical Protocol for the Synthesis of Transition Metal Complexes." White Rose eTheses Online. [Link]

  • Betanzos-Lara, S., et al. (2021). "Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments." Molecules, 26(16), 4992. [Link]

  • Kumar, A., et al. (2018). "Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization." Journal of Applicable Chemistry, 7(4), 888-894. [Link]

  • Hassan, A. S., et al. (2012). "Preparation and Characterization of Some Transition Metal Complexes with ( N ,S ,O) New Schiff Base Ligand." Baghdad Science Journal, 9(4), 732-739. [Link]

  • Kumar, B., et al. (2024). "Exploration of newly synthesized transition metal(II) complexes for infectious diseases." Scientific Reports, 14(1), 12345. [Link]

  • Lo, K. K.-W. (2015). "Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications." Dalton Transactions, 44(3), 862-884. [Link]

  • Singh, P., & Pundir, M. (2018). "Pyridine: A Useful Ligand in Transition Metal Complexes." IntechOpen. [Link]

  • Tyson, D. S., et al. (2001). "Pyridylpyrrolides as alternatives to cyclometalated phenylpyridine ligands: synthesis and characterization of luminescent zinc and boron pyridylpyrrolide complexes." Dalton Transactions, (22), 3441-3445. [Link]

  • Al-Hamdani, A. A. S., et al. (2024). "Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application." ACS Omega, 9(10), 11957–11971. [Link]

  • de Sousa, R. F., et al. (2022). "Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands." Catalysis Science & Technology, 12(1), 220-230. [Link]

  • University of Melbourne. "Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry." [Link]

  • Tanaka, H., et al. (1984). "Palladium(II) Complexes Containing Both the Chelating -Diketonato and -Pyridyl Ligands. Catalyzed Coordination-Site Exchange Reactions." Bulletin of the Chemical Society of Japan, 57(2), 456-462. [Link]

  • Wikipedia. "Transition metal pyridine complexes." [Link]

  • Reber, C. (2008). "Absorption and luminescence spectroscopy of transition metal compounds: from coordination geometries to excited-state properties." Canadian Journal of Chemistry, 86(7), 681-689. [Link]

  • Nakazawa, H. (2018). "Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands." Dalton Transactions, 47(34), 11616-11626. [Link]

  • Haveli, S. D., et al. (2007). "Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones." Bulletin of the Chemical Society of Ethiopia, 21(1). [Link]

  • Cholewińska, A., et al. (2020). "Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review." Materials, 13(15), 3369. [Link]

  • Wang, Y., et al. (2021). "A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application." Frontiers in Chemistry, 9, 664972. [Link]

  • Fu, Y., et al. (2016). "Pyridylphosphinate Metal Complexes: Synthesis, Structural Characterisation and Biological Activity." Chemistry - A European Journal, 22(45), 16149-16159. [Link]

  • Brusilowskij, B., & Schalley, C. A. (2011). "Multidentate Pyridyl‐based Ligands in the Coordination‐Driven Self‐Assembly of Palladium Metallo‐Macrocycles." European Journal of Organic Chemistry, 2011(3), 469-477. [Link]

  • Aromí, G., et al. (2003). "Structural variation in copper(I) complexes with pyridylmethylamide ligands: Structural analysis with a new four-coordinate geometry index, τ4." Inorganica Chimica Acta, 353, 219-231. [Link]

  • Zharnikov, M., & Schalley, C. A. (2015). "Pyridine coordination chemistry for molecular assemblies on surfaces." Accounts of Chemical Research, 48(1), 126-136. [Link]

  • Patel, N. B., & Patel, H. R. (2009). "Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives." ARKIVOC, 2009(12), 302-321. [Link]

  • Padwa, A., et al. (1992). "SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE." Organic Syntheses, 70, 54. [Link]

  • Thuy, T. T. T., et al. (2016). "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives." Journal of Chemistry, 2016, 5392497. [Link]

  • Girolami, G. S., et al. (1990). "REAGENTS FOR TRANSITION METAL COMPLEX AND ORGANOMETALLIC SYNTHESES." Inorganic Syntheses, 28. [Link]

  • Wyrębek, D., et al. (2022). "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." Molecules, 27(6), 1819. [Link]

  • Wyrębek, D., et al. (2022). "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." Molecules, 27(6), 1819. [Link]

Sources

Method

Protocols for scaling up Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate production

An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate Abstract This document provides a comprehensive guide for the synthesis and scale-up of Ethyl 5-(6-Methyl-2-pyridyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Abstract

This document provides a comprehensive guide for the synthesis and scale-up of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, a key intermediate in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, chemists, and process development professionals, offering a robust methodology from laboratory-scale synthesis to pilot-plant production. The chosen synthetic route is the Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and favorable environmental and safety profile compared to alternatives like Stille or Ullmann couplings.[1][2] This guide emphasizes the critical parameters for successful scale-up, including thermal management, mass transfer, and purification strategies, ensuring a reproducible and high-yielding process.

Introduction and Strategic Overview

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a heteroaromatic compound incorporating both pyridine and furan scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules and functional materials.[3][4][5] The development of a scalable, efficient, and safe synthetic process is therefore of significant interest for enabling further research and commercialization.

Rationale for Synthetic Route Selection

The core chemical transformation is the formation of a C(sp²)–C(sp²) bond between the furan and pyridine rings. Several cross-coupling methodologies exist for this purpose.[1]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron species and an organohalide is often the method of choice for industrial applications.[1][6] It is characterized by mild reaction conditions, high yields, broad functional group compatibility, and the use of non-toxic and stable boronic acids or esters.[7]

  • Stille Coupling: While effective, this method utilizes organotin reagents, which are highly toxic and present significant challenges for waste disposal and product purification, making them less suitable for large-scale production.[2]

  • Ullmann Coupling: This copper-mediated reaction typically requires high temperatures (180-220 °C) and can result in variable yields, making it difficult to control on a larger scale.[5][8]

Based on this analysis, the Suzuki-Miyaura coupling was selected as the most robust and scalable method for producing Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. The specific pathway involves the coupling of 2-Bromo-6-methylpyridine with Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate .

Overall Synthesis Workflow

The production process is designed as a two-stage workflow, beginning with the synthesis of the key furan boronic ester intermediate, followed by the scale-up of the final cross-coupling reaction.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Scale-Up Production cluster_2 Stage 3: Purification & Isolation A Ethyl 2-furoate B Mi-yaura Borylation A->B C Ethyl 5-(boronate)-2-furoate B->C E Suzuki-Miyaura Coupling C->E D 2-Bromo-6-methylpyridine D->E F Crude Product E->F G Crystallization / Chromatography F->G H Final Product: Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate G->H

Caption: High-level workflow for the synthesis of the target compound.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol establishes a baseline for the synthesis, providing a reliable method for producing high-purity material for initial studies.

Materials and Equipment
  • Reagents: 2-Bromo-6-methylpyridine, Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate, Pd(dppf)Cl₂, Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water, Ethyl Acetate, Brine.

  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate (1.1 eq, ~11.2 g), 2-Bromo-6-methylpyridine (1.0 eq, 6.5 g), and Pd(dppf)Cl₂ (0.03 eq, 820 mg).

  • Solvent and Base Addition: Add 1,4-Dioxane (150 mL) and a solution of K₂CO₃ (3.0 eq, 15.7 g) in deionized water (50 mL).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC (approx. 4-6 hours). The reaction is considered complete when the starting 2-Bromo-6-methylpyridine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (200 mL) and water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing polarity).[9] Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate as a solid.

Critical Considerations for Process Scale-Up

Transitioning from a 10g lab-scale synthesis to a 1kg pilot-scale production requires careful consideration of several factors that are often negligible on the bench.[10]

Parameter Optimization and Impact

The success of the scale-up is contingent on understanding the relationship between key process parameters and the desired outcomes of yield and purity.

G Temp Temperature Yield {Yield} Temp->Yield Affects rate Time {Reaction Time} Temp->Time Higher is faster Side_Rxns {Side Reactions (e.g., Debromination)} Temp->Side_Rxns Too high increases Cat_Load Catalyst Loading Cat_Load->Yield Affects efficiency Cat_Load->Time Higher is faster Base Base Strength & Conc. Base->Yield Affects transmetalation Base->Side_Rxns Too strong can cause Mixing Mixing Efficiency Mixing->Yield Poor mixing reduces Mixing->Side_Rxns Creates hot spots Purity {Purity}

Caption: Interplay of critical parameters in the Suzuki coupling scale-up.

Technical Challenges and Mitigation
ChallengeImpact on Scale-UpMitigation Strategy
Heat Transfer The surface-area-to-volume ratio decreases, making heat removal difficult. Uncontrolled exotherms can lead to side reactions, impurity formation, and safety hazards.[10]Use a jacketed glass-lined reactor with a thermal control unit. Implement controlled, slow addition of one reactant. Perform a reaction calorimetry study to understand the thermal profile.
Mass Transfer (Mixing) Inadequate mixing in large vessels can lead to localized concentration gradients and "hot spots," resulting in reduced yields and inconsistent product quality.[10]Select an appropriate impeller (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity without causing excessive shear. Baffles within the reactor can improve mixing efficiency.
Reagent Addition Adding reagents all at once, which is common in labs, is not feasible or safe on a large scale.Utilize a calibrated dosing pump for the controlled addition of the 2-Bromo-6-methylpyridine solution. This helps manage the reaction exotherm and maintain optimal stoichiometry.
Workup & Phase Separation Separatory funnels are impractical. Large volumes can lead to slow phase separation and the formation of emulsions.Use the jacketed reactor for extractions. Allow adequate settling time. A bottom-outlet valve facilitates the separation of layers. Consider using anti-emulsion agents if necessary.
Purification Method Column chromatography is not economically viable for multi-kilogram production due to high solvent consumption and low throughput.[9]Develop a robust crystallization or recrystallization protocol.[9] Screen various solvent/anti-solvent systems (e.g., Ethanol/Water, Isopropanol/Heptane) to find conditions that provide high purity and yield.

Pilot-Scale Production Protocol (1kg Scale)

This protocol is adapted for a standard 50 L jacketed reactor system.

Equipment
  • 50 L glass-lined or stainless-steel jacketed reactor with overhead stirrer, temperature probe, reflux condenser, and nitrogen/argon supply.

  • Calibrated liquid addition pump.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Step-by-Step Procedure
  • Reactor Charging: Charge the 50 L reactor with Ethyl 5-(boronate)-2-furoate (1.1 eq, 6.85 kg), Pd(dppf)Cl₂ (0.015 eq, 125 g), and K₂CO₃ (3.0 eq, 9.6 kg).

  • Solvent Addition: Add 1,4-Dioxane (25 L) and deionized water (8 L).

  • Inerting: Purge the reactor headspace with nitrogen for 30 minutes with gentle agitation. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Heating: Heat the reactor contents to 85 °C using the jacket heating system.

  • Controlled Addition: In a separate vessel, dissolve 2-Bromo-6-methylpyridine (1.0 eq, 4.0 kg) in 1,4-Dioxane (5 L). Using the dosing pump, add this solution to the reactor over 2-3 hours, maintaining the internal temperature between 85-90 °C.

  • Reaction & Monitoring: After the addition is complete, hold the reaction at 85-90 °C for an additional 3-5 hours. Take samples periodically for HPLC analysis to confirm the consumption of the starting material.

  • Cooling & Quench: Once the reaction is complete, cool the reactor contents to 20-25 °C.

  • Workup & Extraction: Add ethyl acetate (30 L) and water (15 L) to the reactor. Stir for 20 minutes, then stop agitation and allow the layers to separate for at least 30 minutes. Drain the lower aqueous layer.

  • Washing: Add water (15 L) to the organic layer in the reactor, stir for 15 minutes, settle, and drain the aqueous layer. Repeat with a brine solution (15 L).

  • Solvent Swap & Crystallization: Distill off the ethyl acetate/dioxane under vacuum. As the volume reduces, begin adding a suitable crystallization solvent like isopropanol. Continue distillation until most of the initial solvents are removed. Cool the resulting slurry slowly to 0-5 °C to induce crystallization.

  • Isolation & Drying: Filter the product using a Nutsche filter. Wash the filter cake with cold isopropanol. Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

Quality Control and Analysis

Consistent product quality is paramount. The following analytical techniques should be employed for both in-process control and final product release.

Analysis TypeMethodPurposeAcceptance Criteria
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure of the final product.Spectrum conforms to the reference standard.
Purity HPLC (UV detection)Quantifies the main component and detects impurities.≥98.5% area
Residual Solvents GC-HS (Gas Chromatography-Headspace)Measures the amount of residual process solvents (Dioxane, Ethyl Acetate, Isopropanol).Conforms to ICH Q3C limits.
Melting Point DSC or Melting Point ApparatusA sharp melting point indicates high purity.Within a narrow range (e.g., 2-3 °C).

Safety and Hazard Management

  • Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care in a well-ventilated area. After the reaction, spent catalyst must be collected and disposed of as hazardous waste.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ethyl acetate and isopropanol are flammable. All solvent handling should occur in grounded equipment with proper ventilation to avoid ignition sources and vapor inhalation.

  • Reagents: 2-Bromo-6-methylpyridine is an irritant. Potassium carbonate is a mild base. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is required at all times.

  • Pressure: Although this reaction is not expected to generate significant pressure, all reactions in sealed vessels should be equipped with a pressure relief system.[10]

References

  • Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis - Benchchem.
  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Public
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Aryl C-C and C-X Bond Formations Using Nickel C
  • Pyridine: the scaffolds with significant clinical diversity - PMC.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology.
  • Synthesis of Bipyridine Ligands: A Detailed Guide to Applic
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC.
  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)

Sources

Application

Application Notes &amp; Protocols: Foundational In Vitro Characterization of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a novel synthetic compound featuring a unique constellation of three key chemical motifs: a central furan r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a novel synthetic compound featuring a unique constellation of three key chemical motifs: a central furan ring, a substituted pyridine ring, and an ethyl furoate group. The convergence of these structures suggests a significant potential for biological activity, as each component is a well-established pharmacophore in medicinal chemistry.

  • Pyridine Derivatives: The pyridine nucleus is a cornerstone in drug development, with compounds exhibiting a vast array of therapeutic properties, including antimicrobial, antiviral, and anticancer activities.[1] Its role can range from improving aqueous solubility to directly interacting with biological targets.[1]

  • Furan Moiety: The furan ring is another privileged structure found in numerous bioactive natural products and synthetic molecules.[2] Derivatives have demonstrated potent anticancer and anti-inflammatory effects, often acting as inhibitors of critical signaling pathways.[2][3]

  • Furoate Esters: Furoate esters and their derivatives are valuable intermediates in the synthesis of biofuels and polymers.[4] In a biological context, the ester functionality can influence compound stability, cell permeability, and metabolism.

Given the absence of established biological data for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, this document serves as a comprehensive guide for its initial in vitro characterization. The protocols herein are designed to systematically probe its cytotoxic potential and its impact on key cellular mechanisms, providing a foundational dataset for further drug development efforts. We will proceed with the hypothesis that the compound may exhibit anticancer properties, a premise grounded in the extensive literature on related furan- and pyridine-based molecules.[1][3][5]

Rationale for Proposed Assays: A Logic-Driven Approach

Our experimental design is predicated on a logical progression, starting from broad cytotoxicity screening and moving towards a more mechanistic understanding. The structural similarity of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate to known kinase inhibitors and cytotoxic agents provides a strong rationale for the selected assays.[3][6]

  • Cytotoxicity Screening (MTT Assay): This is the foundational step to determine if the compound has any effect on cell viability. A broad panel of cancer cell lines is recommended to identify potential tissue-specific sensitivity.

  • Kinase Activity Profiling: Many heterocyclic compounds, particularly those containing furan and pyridine rings, function as kinase inhibitors.[3][7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, a process essential for tumor growth, making it a high-value target for furan-based derivatives.[3] An initial screen against a key kinase like VEGFR-2 can provide immediate insight into a potential mechanism of action.

  • Cell Cycle Analysis: Should the compound exhibit cytotoxicity, it is crucial to determine how it affects cell cycle progression. This assay reveals whether the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M) or triggers apoptosis, providing critical clues about its molecular targets.[8]

Experimental Workflow and Protocols

The overall workflow for the initial characterization is depicted below. This systematic approach ensures that each step informs the next, creating a robust and self-validating data package.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Data Analysis & Reporting A Compound Preparation (Stock Solution in DMSO) B Protocol 1: Cell Viability (MTT Assay) Panel of Cancer Cell Lines A->B C Protocol 2: Kinase Inhibition (VEGFR-2 Kinase Assay) B->C If IC50 < 20 µM D Protocol 3: Cell Cycle Analysis (Flow Cytometry) B->D If IC50 < 20 µM E Calculate IC50 Values C->E F Analyze Cell Cycle Distribution D->F G Synthesize Report E->G F->G

Caption: High-level experimental workflow for in vitro characterization.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the compound's half-maximal inhibitory concentration (IC50) against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.[5][8]

Materials:

  • Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

  • Cancer Cell Lines (e.g., A549-lung, HT-29-colon, MCF-7-breast, HepG2-liver)[2][3]

  • Complete Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate in DMSO. Perform serial dilutions in complete culture medium to prepare working solutions (e.g., final concentrations ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the highest equivalent concentration) and a positive control (e.g., Sorafenib).[3]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompound IC50 (µM)Positive Control (Sorafenib) IC50 (µM)
A549[Experimental Value][Experimental Value]
HT-29[Experimental Value][Experimental Value]
MCF-7[Experimental Value][Experimental Value]
HepG2[Experimental Value][Experimental Value]
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of the compound on VEGFR-2 kinase activity, often using a luminescence-based assay that quantifies ATP consumption.[7][8]

Materials:

  • Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

  • Recombinant human VEGFR-2 enzyme

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Kinase substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer

  • Sorafenib (as a positive control inhibitor)[3]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

G A 1. Dispense Kinase Buffer, Compound, and VEGFR-2 Enzyme into 384-well plate B 2. Add Substrate/ATP Mix to Initiate Reaction A->B C 3. Incubate at Room Temp (e.g., 60 min) B->C D 4. Add Kinase-Glo® Reagent to Stop Reaction C->D E 5. Incubate at Room Temp (10 min) D->E F 6. Measure Luminescence E->F

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

  • Assay Setup: In a 384-well plate, add 5 µL of kinase buffer containing the VEGFR-2 enzyme.

  • Compound Addition: Add 1 µL of the test compound at various concentrations (serially diluted in buffer with a constant DMSO percentage). Include no-inhibitor (vehicle) and positive control (Sorafenib) wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP (at its Km concentration).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Stop the reaction and generate a luminescent signal by adding 10 µL of Kinase-Glo® reagent. This reagent depletes the remaining ATP and produces light in proportion to the amount of ATP consumed.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity (less light = more active kinase = more ATP consumed). Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Data Presentation:

CompoundVEGFR-2 IC50 (nM)
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate[Experimental Value]
Sorafenib (Control)[Experimental Value]
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the compound's effect on cell cycle progression by staining cellular DNA with propidium iodide (PI).[8]

Materials:

  • A sensitive cancer cell line (identified from Protocol 1)

  • Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

  • Complete culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Gate the cell population and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Sub-G1 (Apoptosis)
Vehicle Control (DMSO)[Value][Value][Value][Value]
Compound (IC50)[Value][Value][Value][Value]
Compound (2x IC50)[Value][Value][Value][Value]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and validated framework for the initial in vitro characterization of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. The data generated from these assays will establish whether the compound possesses cytotoxic activity, elucidate a potential kinase inhibition mechanism, and describe its effects on cell cycle progression. Positive results from this foundational screening will justify progression to more advanced studies, such as broader kinase profiling, apoptosis assays (e.g., Annexin V staining), and in vivo efficacy models. This systematic approach is essential for efficiently evaluating the therapeutic potential of novel chemical entities in the drug discovery pipeline.

References

  • Lu, Z., et al. (2024). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. MDPI. Available at: [Link]

  • Phutdhawong, W., et al. (2016). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • Xu, X., et al. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry. Available at: [Link]

  • Kim, S., et al. (2023). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, J., et al. (2024). Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Chemical Science. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Phutdhawong, W., et al. (2016). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Gangjee, A., et al. (2010). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PMC. Available at: [Link]

  • Viswanathan, K., et al. (2018). Tumor Targeting with Novel Pyridyl 6-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of De novo Purine Nucleotide Biosynthesis. PMC. Available at: [Link]

  • Galvin, B. D., et al. (2005). Fundamental, electron transfer mechanism by pyrylium-type ions for the anticancer drugs 5,6-dimethylxanthenone-4-acetic acid (DMXAA) and flavone-8-acetic acid (FAA). PubMed. Available at: [Link]

  • Gîrd, C. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Publications. Available at: [Link]

  • Galkin, K. I., et al. (2020). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). ResearchGate. Available at: [Link]

  • Arba, M., et al. (2017). Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

  • Bartlick, N., et al. (2022). A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors. bioRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate synthesis

Welcome to the technical support center for the synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging cross-coupling reaction. Here, we provide in-depth, experience-driven advice to help you maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate?

The most prevalent and robust method for this synthesis is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine derivative and a furan derivative. Typically, this involves reacting a halide (like 2-bromo-6-methylpyridine) with a boronic acid or ester derivative of ethyl 2-furoate (or vice-versa). The reaction's popularity stems from its high functional group tolerance, use of readily available and less toxic boron reagents, and generally mild reaction conditions.[2]

Q2: Can you illustrate the catalytic cycle for this Suzuki-Miyaura reaction?

Certainly. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-6-methylpyridine).

  • Transmetalation: The organic group from the organoboron compound (e.g., ethyl 5-(dihydroxyboranyl)-2-furoate) is transferred to the palladium(II) complex. This step is critically facilitated by a base.[1][3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base coupled_complex R¹-Pd(II)L₂-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q3: What is the critical role of the base in this reaction?

The base is not merely a proton scavenger; it is a crucial activator in the catalytic cycle.[1] Its primary role is to react with the boronic acid (or its ester) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻).[1][3][4] This boronate species is significantly more reactive and readily participates in the transmetalation step with the palladium(II) complex, which is often the rate-determining step of the reaction.[1][5] The choice of base can therefore dramatically influence reaction rates and yields.[1]

Troubleshooting Guide: Improving Reaction Yield

This section addresses common issues encountered during the synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate and provides actionable solutions.

Problem: My reaction yield is consistently low or there is no product formation.

This is the most common challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Troubleshooting_Yield start Low / No Yield catalyst Is the Catalyst System Active? start->catalyst base Is the Base Effective? catalyst->base No solution_catalyst Solution: - Use Pd(0) source or ensure in situ reduction. - Use bulky phosphine ligands (e.g., SPhos, XPhos). - Handle under inert gas. catalyst->solution_catalyst Yes reagents Are Reagents High Quality? base->reagents No solution_base Solution: - Screen different bases (K₃PO₄, Cs₂CO₃). - Ensure base is anhydrous and finely powdered. base->solution_base Yes conditions Are Conditions Optimal? reagents->conditions No solution_reagents Solution: - Check purity of starting materials. - Use fresh, high-purity boronic acid/ester. - Degas solvents rigorously. reagents->solution_reagents Yes solution_conditions Solution: - Increase temperature cautiously. - Optimize reaction time via TLC/LC-MS monitoring. conditions->solution_conditions Yes

Caption: Troubleshooting workflow for low reaction yield.

  • Cause 1: Inactive Catalyst or Catalyst Poisoning.

    • Explanation: The pyridine nitrogen is Lewis basic and can coordinate to the palladium center, inhibiting or "poisoning" the catalyst.[6][7] Furthermore, many protocols use a Pd(II) pre-catalyst (like Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. Inefficient reduction leads to a low concentration of the active catalyst.[8][9]

    • Solution:

      • Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically shield the palladium center, preventing coordination by the pyridine nitrogen and promoting the desired catalytic cycle.[2][6]

      • Use a Pd(0) Source: Consider using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to bypass the pre-catalyst activation step.[8][10]

      • Inert Atmosphere: Always handle catalysts under an inert atmosphere (Argon or Nitrogen) as oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[10]

Catalyst SystemLigand TypeTypical Loading (mol%)Key Advantage
Pd(OAc)₂ / SPhosBuchwald Biaryl Phosphine1-3High activity for challenging heteroaryl couplings.[6]
Pd(dppf)Cl₂Ferrocenyl Phosphine2-5Good general catalyst, often effective and robust.
Pd(PPh₃)₄Triphenylphosphine2-5Direct Pd(0) source, no activation needed.[11]
  • Cause 2: Suboptimal Base Selection.

    • Explanation: The choice of base is critical. A base that is too weak may not form the boronate complex efficiently. Conversely, a base that is too strong or too nucleophilic can lead to side reactions. The solubility of the base in the chosen solvent system is also paramount for its effectiveness.

    • Solution:

      • Screen Bases: If using a common base like Sodium Carbonate (Na₂CO₃) with poor results, switch to a stronger, non-nucleophilic base. Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are often superior for heteroaromatic couplings.[12]

      • Ensure Anhydrous Conditions: Use anhydrous, finely powdered bases to maximize surface area and reactivity.

BaseSolvent SystemTypical Yield Range (%)Notes
Na₂CO₃Dioxane/H₂O40-60Common starting point, may be insufficient.
K₂CO₃DMF or Toluene/H₂O60-85More effective than Na₂CO₃.[13][14]
K₃PO₄Toluene or Dioxane75-95Often excellent for heteroaryl substrates.[6]
Cs₂CO₃Dioxane80-98Highly effective but more expensive.[12]

Note: Yields are highly substrate-dependent and this table serves as a general guide.

Problem: I am observing significant amounts of side products, mainly homocoupling and protodeboronation.

  • Explanation:

    • Homocoupling: This is the unwanted coupling of two boronic acid molecules. It is frequently caused by the presence of oxygen, which can facilitate the oxidative coupling.[6][10]

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), replacing it with a hydrogen atom. This side reaction consumes the boronic acid and is often exacerbated by high temperatures and prolonged reaction times.[11][15]

  • Solution:

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[8][10]

    • Use High-Purity Reagents: Use fresh, high-purity boronic acid or its corresponding pinacol ester, as impurities can promote decomposition. Pinacol esters often exhibit greater stability than boronic acids.[16]

    • Control Stoichiometry: Use a slight excess of the boronic acid derivative (e.g., 1.1-1.2 equivalents). Avoid a large excess which can favor homocoupling.

    • Optimize Temperature: Avoid excessively high temperatures. While heating is often necessary, running the reaction at the lowest effective temperature (e.g., 80-100 °C) can minimize protodeboronation.[6]

Problem: I am having difficulty purifying the final product.

  • Explanation: Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a relatively polar compound due to the presence of the pyridine and furan rings, as well as the ester group. This can lead to challenges in both extraction and chromatographic purification, such as streaking on silica gel columns.[17]

  • Solution:

    • Chromatography on Alumina: For basic compounds like pyridines, basic or neutral alumina can be a better stationary phase than silica gel, as it minimizes strong interactions that cause streaking.[17]

    • Modified Silica Gel Chromatography: If using silica, consider adding a small amount of a basic modifier, like triethylamine (~1%), to the eluent to suppress tailing.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (using a C18 column with a water/acetonitrile or water/methanol gradient) can be a very effective purification method.[18][19] The product can then be isolated from the aqueous fractions by lyophilization or extraction.[20]

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final purification step to achieve high purity.

Generalized Experimental Protocol

This protocol is a starting point and should be optimized for your specific setup.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), the furan boronic acid pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration) via syringe.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if separate (e.g., SPhos, 6 mol%).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography as described in the troubleshooting section above.

By systematically addressing these key parameters—catalyst system, base, reagent quality, and reaction conditions—you can effectively troubleshoot and significantly improve the yield and purity of your Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate synthesis.

References

  • Alacid, E., & Najera, C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6478-6487. [Link]

  • Couto, M., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9154–9163. [Link]

  • Singh, R., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Najera, C., & Alacid, E. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5284-5287. [Link]

  • Facchini, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Couto, M., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Khan, F., et al. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Ball, N. D., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5236-5240. [Link]

  • Liebeskind, L. S., & Srogl, J. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters, 4(6), 979–981. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3359-3365. [Link]

  • Zmysłowski, A. (2018). For highly polar compound, how to do the purification?. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Letter, P. (2014). How can I isolate a highly polar compound from an aqueous solution?. ResearchGate. [Link]

  • Reddit User. (2023). Purification of strong polar and basic compounds. Reddit. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • ResearchGate. (2026). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]

  • Fariña, F., et al. (2018). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 20(2), 353-361. [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Smith, A. B., et al. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. The Journal of Organic Chemistry. [Link]

  • Weigand, S., & Sünkel, K. (2018). 2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. Zeitschrift für anorganische und allgemeine Chemie, 644(12-13), 566-572. [Link]

  • Wróbel, R., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

Sources

Optimization

Troubleshooting low solubility of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate in polar solvents

Welcome to the technical support guide for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in polar solvents. Our goal is to provide a foundational understanding of the molecule's properties and to equip you with systematic, actionable protocols to achieve successful dissolution for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the solubility of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate.

Q1: Why is my Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate not dissolving in aqueous buffers or polar solvents like ethanol/water mixtures?

A: The low solubility is due to the molecule's dual chemical nature. While the pyridine ring and ester group offer some polarity, the molecule also possesses significant non-polar, hydrophobic regions (the furan ring, methyl group, and ethyl group). At neutral pH, the basic pyridine nitrogen is not protonated, limiting its interaction with polar solvent molecules. This balance often results in poor solubility in highly polar solvents like water.

Q2: I've observed precipitation after initially dissolving my compound. What is happening?

A: This is likely due to a change in solution conditions. Common causes include a shift in pH that neutralizes the pyridine nitrogen, making the compound less soluble, or a change in temperature. It is also possible that the initial "dissolution" was a supersaturated state or a fine suspension, which is now crashing out of solution.

Q3: Which solvent should I use to make a concentrated stock solution?

A: For high-concentration stock solutions, it's best to start with a more universal polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] These solvents can typically dissolve a wide range of organic molecules. From this concentrated stock, you can perform serial dilutions into your final aqueous or polar solvent system, though you must be mindful of the final percentage of the organic solvent in your assay.

Q4: Can I just heat the solution to get the compound to dissolve?

A: Gentle heating can increase the rate of dissolution and solubility. However, this should be done with caution.[2] First, ensure the compound is stable at elevated temperatures and will not degrade. Second, be aware that the compound may precipitate out of solution as it cools to room temperature. This technique is often best for immediate use applications.

Part 2: Root Cause Analysis - Understanding the Molecule

A successful troubleshooting strategy begins with understanding the physicochemical properties of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. Its structure dictates its behavior in different solvent environments.

The key to its solubility lies in the pyridine ring . Pyridine and its derivatives are weak bases.[3] The nitrogen atom has a lone pair of electrons that can accept a proton from an acid. This protonation event converts the neutral molecule into a positively charged pyridinium cation.[2]

This transformation is governed by the pKa of the conjugate acid (the pyridinium ion) and the pH of the solution. The pKa of the closely related 2-methylpyridine is approximately 5.96.[4][5][6] This provides a crucial piece of information:

  • At a pH below ~4, the pyridine nitrogen will be predominantly protonated (>99%).

  • At a pH around 6, the compound will exist as a mixture of both neutral and protonated forms.

  • At a pH above ~8, the compound will be almost entirely in its neutral, less polar form.

The protonated, cationic form is significantly more polar and will exhibit much higher solubility in polar solvents like water compared to the neutral form.[7] Therefore, the most powerful tool for controlling the solubility of this compound in aqueous systems is pH adjustment.

Part 3: Systematic Troubleshooting Protocols

If you are facing solubility issues, follow this logical progression of experiments to identify the optimal conditions for your specific application.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for systematically addressing solubility problems with this compound.

G cluster_0 Start: Initial Dissolution Attempt cluster_1 Troubleshooting Path cluster_2 Outcome Start Attempt to dissolve compound in desired polar solvent (e.g., buffer pH 7.4) pH_Adjust Protocol 1: Perform pH-Solubility Profile Start->pH_Adjust Insoluble? Success Solubility Achieved Start->Success Soluble? Cosolvent Protocol 2: Screen Co-solvents pH_Adjust->Cosolvent Still insoluble or low pH not viable? pH_Adjust->Success Soluble at low pH? Other Advanced Techniques: Sonication, Gentle Heating Cosolvent->Other Still insoluble? Cosolvent->Success Soluble in co-solvent mix? Other->Success Soluble? Reassess Reassess Experiment: Is a different solvent system acceptable? Other->Reassess Reassess->Cosolvent Yes

Caption: pH-Dependent Protonation Equilibrium.

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the solubility of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate as a function of pH to identify an optimal pH range for dissolution in aqueous media.

Materials:

  • Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments.

  • Vials, magnetic stirrer, pH meter.

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess of the compound to a fixed volume of each buffer in separate vials. Ensure undissolved solid is visible.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the supernatant from each vial. Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, like acetonitrile or DMSO) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC-UV or LC-MS method to determine the compound's concentration.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer. This will reveal the pH at which solubility is maximized.

Protocol 2: Co-solvent System Screening

Objective: To enhance solubility by reducing the overall polarity of the solvent system when pH modification is not feasible or sufficient. Co-solvents are water-miscible organic solvents that improve the dissolution of hydrophobic compounds. [8][9] Materials:

  • Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

  • Primary solvent (e.g., water or a specific buffer from Protocol 1)

  • A selection of common, biocompatible co-solvents.

Data Presentation: Co-solvent Properties

The selection of a co-solvent can be guided by its physical properties. Hansen Solubility Parameters (HSP) are a useful tool, where solvents with similar parameters to the solute are more likely to be effective. [10][11]The parameters represent dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). [11]

Co-Solvent Dielectric Constant (ε) Polarity Index Hansen δD Hansen δP Hansen δH
Water 80.1 10.2 15.5 16.0 42.3
Ethanol 24.5 4.3 15.8 8.8 19.4
Propylene Glycol (PG) 32.0 6.8 16.8 9.4 22.3
Polyethylene Glycol 400 (PEG 400) 12.5 - 17.8 10.4 12.9

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | 18.4 | 16.4 | 10.2 |

Data compiled from various sources.[12][13][14]

Procedure:

  • Stock Preparation: If possible, prepare a concentrated stock of the compound in 100% of each co-solvent being tested (e.g., 10 mg/mL in DMSO).

  • Titration: In a vial containing your primary aqueous solvent, add small, incremental volumes of the co-solvent stock solution.

  • Observation: After each addition, vortex and observe for precipitation. Note the maximum concentration achieved before persistent cloudiness or precipitation occurs.

  • Systematic Screening: Alternatively, prepare a series of vials with varying percentages of co-solvent in your primary solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Measurement: Add excess compound to each co-solvent mixture and determine the equilibrium solubility as described in Protocol 1 (Steps 2-6).

  • Optimization: This screening will identify the most effective co-solvent and the minimum percentage required to achieve your target concentration.

References

  • PubChem. (2021, October 11). 2-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated Hansen Solubility Parameters for Some Common Solvents and Monomers vs. Charge Assignment Method. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • ResearchGate. (2015, July 10). How can I measure concentration of low-solubility organic compounds in water?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side products during Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate preparation

Welcome to the technical support center for the synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize side product formation and optimize your synthetic route.

The construction of the biaryl linkage in Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling.[1][2] While these methods are powerful, they are not without their complexities. Undesired side reactions can lead to impurities that complicate purification and reduce overall yield. This guide provides a systematic approach to identifying and mitigating these issues.

Troubleshooting Guide: Minimizing Side Products

This section addresses specific side products and experimental observations you may encounter during the synthesis. We delve into the root causes and provide actionable solutions.

Issue 1: Presence of Homocoupled Byproducts

Question: My reaction mixture shows significant amounts of 5,5'-bis(6-methyl-2-pyridyl) and ethyl 2,2'-bifuran-5,5'-dicarboxylate. What causes this and how can I prevent it?

Answer:

Homocoupling is a common side reaction in palladium-catalyzed cross-couplings where two molecules of the same coupling partner react with each other.[3] This can occur with both the pyridine and the furan starting materials.

Root Causes & Solutions:

CauseMechanistic ExplanationRecommended Solution
Premature Reductive Elimination If the transmetalation step is slow, the Pd(II) intermediate formed after oxidative addition can undergo reductive elimination with another molecule of the same species.Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) to accelerate reductive elimination of the desired product.[4][5]
Oxygen Contamination The presence of oxygen can promote the oxidative homocoupling of organoboron or organotin reagents.Thorough Degassing: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).
High Catalyst Loading An excess of the palladium catalyst can increase the likelihood of side reactions, including homocoupling.Reduce Catalyst Loading: Titrate the catalyst loading down to the minimum effective concentration (typically 1-5 mol%).
Inefficient Transmetalation For Suzuki reactions, a slow transfer of the pyridyl group from the boron reagent to the palladium center can favor homocoupling.Choice of Base and Solvent: Use a suitable base (e.g., K3PO4, Cs2CO3) and a solvent system (e.g., dioxane, THF) that promotes efficient transmetalation.[6][7] The addition of water can sometimes be beneficial.[4]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

  • To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), the 2-pyridylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 1-3 mol%) and ligand (if required).

  • Add the degassed solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.[6]

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Issue 2: Protodeboronation or Protodestannylation of the Pyridine Reagent

Question: I am observing the formation of 2-methylpyridine as a significant byproduct. What is causing the loss of my organometallic pyridine reagent?

Answer:

This side product arises from the cleavage of the carbon-boron or carbon-tin bond of your pyridyl coupling partner by a proton source, a reaction known as protodeboronation or protodestannylation. 2-Substituted nitrogen-containing heteroaryl organoboranes are particularly susceptible to this decomposition pathway.[6]

Root Causes & Solutions:

CauseMechanistic ExplanationRecommended Solution
Presence of Protic Impurities Water or other protic solvents/impurities in the reaction mixture can protonate the organometallic species.Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use freshly distilled solvents.
Sub-optimal Base An inappropriate base can either be too weak to facilitate efficient transmetalation or introduce a protic counter-ion.Select a Non-Protic, Strong Base: Bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often effective.[7]
Slow Transmetalation Rate The longer the organometallic reagent is present in the reaction mixture before transmetalation, the higher the chance of protonolysis.Optimize Reaction Conditions: Increase the reaction temperature or use a more active catalyst system to accelerate the catalytic cycle.[6]
Issue 3: Furan Ring Opening or Decomposition

Question: My reaction yields are low, and I'm isolating unidentifiable polar byproducts. Could the furan ring be unstable under my reaction conditions?

Answer:

Furan rings can be sensitive to certain reaction conditions, particularly strong acids or oxidizing agents, which can lead to ring-opening and subsequent decomposition.[9]

Root Causes & Solutions:

CauseMechanistic ExplanationRecommended Solution
Acidic Conditions Trace acidic impurities can catalyze the hydrolysis and opening of the furan ring.Use a Mild Base: Incorporate a non-nucleophilic base to neutralize any acidic species. Ensure the pH of the reaction mixture remains neutral to slightly basic.
Oxidative Degradation If the reaction is not properly deoxygenated, oxidative pathways can lead to furan degradation.Maintain Inert Atmosphere: As with minimizing homocoupling, rigorous exclusion of oxygen is critical.[9]
High Temperatures Prolonged heating at high temperatures can lead to thermal decomposition of the furan moiety.Optimize Temperature and Reaction Time: Determine the minimum temperature required for efficient coupling and monitor the reaction closely to avoid extended heating after completion.

FAQ: Synthesis and Purification

Q1: Which cross-coupling reaction is generally preferred for this synthesis, Suzuki or Stille?

A1: Both Suzuki-Miyaura and Stille couplings can be effective.[1][10] The Suzuki coupling is often preferred due to the lower toxicity and easier removal of boron-containing byproducts compared to the organotin reagents used in the Stille reaction.[3] However, Stille couplings can sometimes offer advantages in terms of functional group tolerance and milder reaction conditions.

Q2: What is the best way to purify the final product, Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate?

A2: Column chromatography on silica gel is a highly effective method for purifying the target compound.[8] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. Recrystallization can also be a viable and cost-effective method for obtaining highly pure material, provided a suitable solvent system is identified.[8]

Q3: Can I use a different ethylating agent for the furoate ester?

A3: While ethyl furoate is a common starting material, the ester can be formed at different stages. If starting from 5-(6-Methyl-2-pyridyl)-2-furoic acid, standard esterification conditions (e.g., ethanol with a catalytic amount of acid) can be used. However, be mindful of the potential for furan ring instability in strongly acidic conditions.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are recommended.

Visualizing the Catalytic Cycle and Potential Side Reactions

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling and highlights where the common side reactions can occur.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Intermediate R-Pd(II)Ln-X OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation R'-B(OR)2 Homocoupling Homocoupling PdII_Intermediate->Homocoupling R-X PdII_Coupling R-Pd(II)Ln-R' Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regenerated Catalyst Product R-R' (Desired Product) RedElim->Product Protodeboronation Protodeboronation BoronicAcid R'-B(OR)2 BoronicAcid->Protodeboronation H+

Sources

Optimization

Technical Support Center: Resolving Column Chromatography Issues for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate Isolation

Welcome to the Technical Support Center. The isolation of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate presents a unique intersection of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The isolation of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate presents a unique intersection of chromatographic challenges. This molecule contains a basic 6-methylpyridine ring, an electron-rich furan heterocycle, and a polar ethyl ester. Consequently, researchers frequently encounter severe peak tailing, co-elution with cross-coupling starting materials, and on-column degradation.

This guide provides field-proven, self-validating methodologies to diagnose and resolve these specific purification bottlenecks.

Part 1: Mechanistic Causality & Diagnostic Workflows

To successfully purify this compound, you must first understand the conflicting chemical interactions occurring on the stationary phase. The basic nitrogen of the pyridine ring acts as a strong hydrogen bond acceptor. When exposed to standard bare silica gel, it interacts with highly acidic silanol (Si-OH) groups, creating a secondary ion-exchange retention mechanism[1]. This dual-retention behavior (normal phase polarity + ion exchange) is the primary cause of peak tailing and irreversible retention[2].

Silanol N Pyridine Nitrogen (Basic, Lone Pair) Int Strong H-Bonding & Ion-Exchange N->Int Si Silica Gel Surface (Acidic Silanols) Si->Int Tail Peak Tailing & Poor Recovery Int->Tail Res Sharp Elution Band Tail->Res Resolved by TEA TEA Addition (Sacrificial Base) TEA->Si Deactivates Sites TEA->Res Enables Normal Phase

Mechanistic basis of pyridine tailing on silica and resolution via TEA.

Troubleshooting FAQs

Q1: Why does my product streak across the TLC plate and tail severely during column elution? A: The streaking is driven by the basic 6-methylpyridine moiety binding to the acidic silanols on the silica gel. To fix this, you must chemically mask the silanol groups. Adding 1–2% (v/v) Triethylamine (TEA) to your mobile phase allows the TEA to act as a sacrificial base, competitively binding to the active silanol sites[3]. Alternatively, switching to an amino-functionalized silica gel (NH 2​ -silica) permanently resolves the issue by replacing acidic silanols with basic amine groups, allowing the compound to elute strictly based on its polarity[4].

Q2: I am observing co-elution with 6-methyl-2-bromopyridine (my starting material). How can I improve the resolution? A: In cross-coupling reactions (e.g., Suzuki or Stille), aryl halide starting materials often share similar hydrophobic profiles with the final product. While the ethyl ester adds polarity, isocratic elution on bare silica may not provide enough theoretical plates to resolve them if tailing is occurring simultaneously. Solution: First, ensure tailing is suppressed using TEA. Second, utilize a shallow gradient (e.g., 0% to 15% Ethyl Acetate in Hexanes over 10–15 column volumes). If co-elution persists, orthogonal selectivity is required. Switching to Neutral Alumina changes the primary retention mechanism from hydrogen-bonding to dipole-dipole and π

π interactions, which reliably separates the bromopyridine from the furoate ester.

Q3: My isolated yield is low, and I see a dark baseline spot on TLC that wasn't in the crude NMR. Is the furan ring degrading? A: Yes, this is highly probable. While the ethyl ester provides some electron-withdrawing stabilization, furan rings remain sensitive to highly acidic environments. Prolonged exposure to the acidic surface of silica gel can induce ring-opening or polymerization, leading to irreversible retention at the baseline[2]. Solution: Minimize column residence time by using positive-pressure flash chromatography instead of gravity flow. Implement the self-validating 2D-TLC test (Protocol 2) to confirm on-column degradation before committing your entire batch to a column[2].

Workflow Start Crude Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate TLC Perform TLC (Silica, Hex/EtOAc) Start->TLC Issue1 Issue: Severe Tailing? TLC->Issue1 Issue2 Issue: Co-elution? TLC->Issue2 Issue3 Issue: Furan Degradation? TLC->Issue3 Sol1 Add 1-2% TEA to Mobile Phase Issue1->Sol1 Yes Success Pure Isolate Sol1->Success Sol2 Switch to NH2-Silica or Alumina Issue2->Sol2 Yes Sol2->Success Sol3 Use Base-Washed Silica & Fast Elution Issue3->Sol3 Yes Sol3->Success

Diagnostic workflow for resolving pyridyl-furoate chromatography issues.

Part 2: Quantitative Data & Column Selection

The following table summarizes the expected chromatographic behavior of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate across different stationary phases. Use this data to select the appropriate system for your specific impurity profile.

Stationary PhaseMobile Phase ModifierEst. Tailing Factor ( Tf​ )Typical RecoveryPrimary Retention MechanismRecommendationStandard Bare SilicaNone> 2.5 (Severe)< 60%H-Bonding + Cation ExchangeNot RecommendedStandard Bare Silica1-2% Triethylamine1.1 - 1.385 - 95%H-Bonding (Silanols Blocked)Standard ChoiceAmino (NH 2​ ) SilicaNone1.0 - 1.2> 90%Dipole-DipoleBest for Co-elutionNeutral AluminaNone1.2 - 1.480 - 90% π π Stacking + DipoleAlternative Selectivity

Part 3: Experimental Protocols

Protocol 1: Triethylamine (TEA) Deactivated Silica Gel Flash Chromatography

Objective: To completely neutralize acidic silanols prior to sample loading, preventing pyridine-induced tailing and maximizing the recovery of the target ester[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 85:15 Hexanes:Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (TEA) to the entire volume and mix thoroughly.

  • Slurry Packing (Critical Step): In a separate Erlenmeyer flask, combine standard silica gel (50x to 100x the mass of your crude sample) with the TEA-modified mobile phase. Stir gently with a glass rod for 5 minutes. Causality: This pre-equilibration allows the TEA to bind to and neutralize the active silanols before the pyridyl-furoate is introduced.

  • Column Pouring: Pour the neutralized slurry into the glass column. Tap the sides gently to ensure uniform packing and eliminate air pockets. Allow the solvent to drain until it is exactly level with the top of the silica bed.

  • Sample Loading: Dissolve the crude Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate in a minimum volume of the TEA-modified mobile phase. Apply it evenly to the top of the silica bed using a long-stem pipette to avoid disturbing the sand layer.

  • Elution: Elute the column using positive air/nitrogen pressure (flash chromatography). Causality: Faster flow rates minimize the residence time of the acid-sensitive furan ring on the stationary phase, preventing degradation.

Protocol 2: Self-Validating 2D-TLC Stability Assessment

Objective: A self-validating diagnostic test to definitively prove whether the furan ring is degrading upon contact with the silica stationary phase[2].

Step-by-Step Methodology:

  • Spotting: Apply the crude sample mixture to the bottom-left corner of a square silica gel TLC plate (approx. 1 cm from each edge).

  • First Development: Develop the plate in your optimized solvent system.

  • Drying: Remove the plate from the chamber and dry it completely under a gentle stream of nitrogen. Ensure all traces of the elution solvent are gone.

  • Rotation: Rotate the plate exactly 90 degrees counter-clockwise, placing the previously developed spots along the new bottom edge.

  • Second Development: Develop the plate a second time using the exact same solvent system.

  • Validation & Interpretation:

    • Stable Compound: All spots will lie perfectly on a diagonal line bisecting the plate. The system validates that the compound survived the silica exposure.

    • Active Degradation: If spots appear below the diagonal line, the compound is actively degrading on the silica surface during the timeframe of the experiment. You must switch to Alumina or NH 2​ -silica immediately.

References

  • Title: Why Do Peaks Tail? - LC Troubleshooting Bible. Source: LCGC North America. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (E6MPF) Coordination

Welcome to the Application Support Center for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (E6MPF) . This ligand presents unique challenges in coordination chemistry due to its bidentate N,O-donor motif coupled with the severe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (E6MPF) . This ligand presents unique challenges in coordination chemistry due to its bidentate N,O-donor motif coupled with the severe steric bulk of the 6-methyl group adjacent to the coordinating pyridine nitrogen.

This guide is designed for researchers and drug development professionals troubleshooting low yields, ligand dissociation, or failed complexation when working with sterically demanding 2-(2-pyridyl)furan derivatives.

Part 1: Diagnostic Data & Metal Compatibility

The primary barrier to E6MPF coordination is the steric clash between the 6-methyl group and cis-oriented ligands within the metal's coordination sphere. This clash elongates the Metal-Nitrogen (M-N) bond and destabilizes standard octahedral geometries[1].

Table 1: Metal Ion Compatibility and Steric Impact with 6-Methyl-2-Pyridyl Ligands

Metal IonPreferred GeometryIonic Radius (Å)Steric Impact of 6-Methyl GroupExpected Outcome with E6MPF
Zn(II) Tetrahedral / Octahedral0.60 / 0.74Forces distorted tetrahedral geometry to relieve cis-clash [1].Moderate yield; forms heteroleptic or distorted homoleptic complexes.
Cu(I) Tetrahedral0.60Minimal clash due to open coordination sphere.High yield; highly stable [Cu(E6MPF)₂]⁺ formation.
Co(III) Octahedral0.545Severe clash. M-N bond elongates by ~0.067 Å [2].Low yield; requires high-temperature forcing conditions.
Ru(II) Octahedral0.73Moderate clash. Larger radius accommodates bulk better than Co(III).Moderate yield; requires microwave-assisted synthesis.
Eu(II) / Sm(II) Capped Octahedral1.17 / 1.22Steric bulk acts as a protective "bowl," stabilizing the complex [3].High yield; prevents solvent coordination and stabilizes reducing metals.

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to synthesize an octahedral [Ru(E6MPF)(bpy)₂]²⁺ complex, but my yields are under 10%. How can I overcome this?

Root Cause: The 6-methyl group creates a massive kinetic barrier. In an octahedral field, the methyl group points directly into the space occupied by the auxiliary bipyridine (bpy) ligands, preventing the E6MPF ligand from adopting the necessary planar conformation for bidentate chelation. Solution: You must overcome the kinetic barrier using microwave irradiation. Standard refluxing in ethanol is insufficient. Switch to a higher-boiling, moderately polar solvent like ethylene glycol or use a microwave reactor at 150 °C. The thermal energy forces the elongation of the Ru-N bonds, allowing the ligand to "slip" into the coordination sphere.

Q2: My Zn(II) complex shows a highly distorted geometry in X-ray crystallography, and the binding affinity is much lower than the unmethylated analog. Is my ligand degrading?

Root Cause: The ligand is likely intact. The lower binding affinity (often dropping by several log units compared to unmethylated analogs) is a well-documented thermodynamic penalty of the 6-methyl group [4]. To relieve the steric strain, Zn(II) abandons its preferred octahedral geometry and adopts a distorted tetrahedral geometry. Solution: If high binding affinity is required for your assay, you must either switch to a larger metal ion (like Cd²⁺ or Pb²⁺) or use a non-coordinating counterion (like PF₆⁻ or BPh₄⁻) to prevent competition for the remaining coordination sites.

Q3: During high-temperature synthesis, my E6MPF ligand seems to decompose. Mass spectrometry shows a loss of 28 Da.

Root Cause: You are observing the hydrolysis and subsequent decarboxylation of the ethyl furoate ester. The furoate moiety is sensitive to nucleophilic attack, especially in the presence of trace water and Lewis acidic metal ions at high temperatures. Solution: Ensure strictly anhydrous conditions. Use Schlenk techniques, dry solvents, and avoid basic additives (like triethylamine) if possible. If a base is required to deprotonate a co-ligand, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Part 3: Mechanistic & Workflow Visualizations

G Start Add E6MPF Ligand to Metal Precursor CheckMetal Assess Metal Ion Size & Geometry Start->CheckMetal SmallMetal Small Ion (e.g., Co3+, Ni2+) Prefers Octahedral CheckMetal->SmallMetal LargeMetal Large Ion (e.g., Eu2+, Ru2+) or Tetrahedral (Cu+, Zn2+) CheckMetal->LargeMetal Clash Severe Steric Clash (6-Methyl vs. cis-Ligands) SmallMetal->Clash Success Stable Coordination Complex Formed LargeMetal->Success Distortion Bond Elongation & Distorted Geometry Clash->Distortion Distortion->Success If kinetically forced (e.g., Microwave)

Figure 1: Mechanistic pathway of E6MPF coordination based on metal geometry and steric hindrance.

W N1 1. Solubilize Ligand (Anhydrous Solvent) N2 2. Add Metal Salt (e.g., [Ru(bpy)2Cl2]) N1->N2 N3 3. Microwave Heating (150°C, 30 min) N2->N3 N4 4. Counterion Exchange (Add NH4PF6) N3->N4 N5 5. Precipitation & Isolation N4->N5

Figure 2: Microwave-assisted synthesis workflow for sterically hindered E6MPF complexes.

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of HeterolepticRu(bpy)₂(E6MPF)₂

This protocol utilizes microwave irradiation to overcome the kinetic barrier imposed by the 6-methyl group without hydrolyzing the furoate ester.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend [Ru(bpy)₂Cl₂]·2H₂O (0.1 mmol) and E6MPF (0.11 mmol, 1.1 eq) in 4 mL of anhydrous ethylene glycol.

  • Degassing: Purge the vial with dry Nitrogen or Argon for 5 minutes to prevent oxidation and moisture ingress. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 150 °C for 30 minutes.

    • Self-Validation Check: The initial dark purple/brown suspension should transition to a deep, clear red/orange solution. If the solution remains purple, the chlorides have not been displaced due to steric hindrance; increase the hold time by 15 minutes.

  • Counterion Exchange: Allow the vial to cool to room temperature. Transfer the mixture to a beaker containing 20 mL of distilled water. Add a saturated aqueous solution of NH₄PF₆ (1 mL) dropwise under vigorous stirring.

  • Isolation: A bright orange/red precipitate will form immediately. Filter the solid via vacuum filtration, wash with cold water (3 × 5 mL) followed by diethyl ether (3 × 5 mL), and dry in vacuo.

Protocol B: Synthesis of Tetrahedral [Cu(E6MPF)₂]PF₆

This protocol leverages the preferred tetrahedral geometry of Cu(I), which naturally accommodates the steric bulk of the 6-methyl groups by pointing them away from each other.

  • Preparation: Dissolve [Cu(CH₃CN)₄]PF₆ (0.1 mmol) in 5 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Ligand Addition: In a separate vial, dissolve E6MPF (0.2 mmol, 2.0 eq) in 2 mL of DCM. Add this dropwise to the stirring copper solution.

  • Complexation: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check: The solution will rapidly turn from colorless to deep red/brown, indicating the formation of the Metal-to-Ligand Charge Transfer (MLCT) band characteristic of Cu(I)-pyridyl complexes.

  • Precipitation: Concentrate the solution to approximately 2 mL under a stream of nitrogen. Slowly layer 10 mL of anhydrous diethyl ether on top of the DCM layer to induce crystallization.

  • Isolation: Collect the resulting microcrystals by filtration and dry under a vacuum.

References

  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. National Institutes of Health (PMC).
  • Stabilization of Coordinated Carbonate in Aqueous Acidic Solution: Steric Inhibition of Protonation in Co(III) Complexes Containing Chelated Carbonate. American Chemical Society (Inorganic Chemistry).
  • Understanding the Coordination Chemistry and Structural and Photophysical Properties of EuII- and SmII-Containing Complexes. American Chemical Society.
  • Possible Steric Control of the Relative Strength of Chelation Enhanced Fluorescence for Zinc(II) Compared to Cadmium(II). American Chemical Society (Inorganic Chemistry).

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. In the absence of a publicly available experimental spectrum for t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. In the absence of a publicly available experimental spectrum for the title compound, this document presents a detailed prediction of its NMR spectral characteristics. This prediction is based on the analysis of its constituent fragments, Ethyl 2-furoate and 2-methyl-6-substituted pyridines, for which experimental data are available. This approach offers a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and assess the purity of this and structurally related compounds.

Introduction: The Importance of NMR in Heterocyclic Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure.[1][2] For complex heterocyclic systems such as Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, which incorporates both furan and pyridine moieties, NMR is crucial for unambiguous structural elucidation. The chemical shift, multiplicity, and coupling constants of each nucleus offer a detailed electronic and topological map of the molecule.

This guide will first establish a baseline by examining the experimental NMR data of relevant substructures. Subsequently, a predicted ¹H and ¹³C NMR spectrum for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate will be presented and discussed in detail. This comparative approach allows for a deeper understanding of the electronic effects each substituent imparts on the other.

Experimental and Predicted NMR Spectral Data

The following sections present the experimental NMR data for the key fragments of the title compound, followed by a predicted data table for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate.

2.1. Reference Data: Ethyl 2-furoate

The ethyl 2-furoate moiety forms the core of the target molecule. Its ¹H and ¹³C NMR spectra are well-characterized and serve as a primary reference.[3][4]

Table 1: Experimental ¹H and ¹³C NMR Data for Ethyl 2-furoate in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H-3~7.15dd~112.1
H-4~6.50dd~119.0
H-5~7.60dd~146.8
-OCH₂CH₃~4.40q~61.0
-OCH₂CH₃~1.40t~14.3
C-2 (C=O)--~158.5
C-5--~145.0

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

2.2. Reference Data: 2-Amino-6-methylpyridine

To understand the influence of the 6-methyl-2-pyridyl group, we can examine the NMR data of similar compounds like 2-amino-6-methylpyridine.[5] While the amino group will have a different electronic effect than the furan ring, the proton and carbon signals of the pyridine ring provide a useful starting point.

Table 2: Experimental ¹H NMR Data for 2-Amino-6-methylpyridine in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity
H-3'~6.32d
H-4'~7.14t
H-5'~6.13d
-CH₃~2.28s
-NH₂~5.23br s

Note: The numbering scheme with primes is used for the pyridine ring for clarity.

2.3. Predicted Spectral Data for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Based on the reference data and established principles of substituent effects in NMR spectroscopy, the following tables predict the ¹H and ¹³C NMR spectral data for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate.

Table 3: Predicted ¹H NMR Spectral Data for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate in CDCl₃

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Coupling Constant (J, Hz)
H-37.20 - 7.30d1H~3.5
H-46.80 - 6.90d1H~3.5
H-3'7.40 - 7.50d1H~7.8
H-4'7.65 - 7.75t1H~7.8
H-5'7.10 - 7.20d1H~7.8
-OCH₂CH₃4.35 - 4.45q2H~7.1
-CH₃ (pyridyl)2.50 - 2.60s3H-
-OCH₂CH₃1.35 - 1.45t3H~7.1

Table 4: Predicted ¹³C NMR Spectral Data for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate in CDCl₃

Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O)158.0 - 159.0
C-3118.0 - 119.0
C-4113.0 - 114.0
C-5155.0 - 156.0
C-2'151.0 - 152.0
C-3'119.5 - 120.5
C-4'137.0 - 138.0
C-5'116.0 - 117.0
C-6'158.5 - 159.5
-OCH₂CH₃61.0 - 62.0
-CH₃ (pyridyl)24.0 - 25.0
-OCH₂CH₃14.0 - 15.0
Spectral Interpretation and Causality

The predicted chemical shifts are derived from an understanding of the electronic interplay between the furan and pyridine rings.

3.1. ¹H NMR Spectrum Analysis

The connection of the electron-withdrawing pyridyl group at the C-5 position of the furan ring is expected to deshield the furan protons. Consequently, the signals for H-3 and H-4 are predicted to shift downfield compared to ethyl 2-furoate. The protons on the pyridine ring will also be influenced by the furan substituent, leading to the predicted shifts. The ethyl ester protons should remain relatively unchanged.

3.2. ¹³C NMR Spectrum Analysis

Similarly, the carbon signals of the furan ring, particularly C-5 and C-4, are expected to be significantly deshielded due to the electron-withdrawing nature of the attached pyridine ring. The carbons of the pyridine ring will also experience shifts due to the furan substituent.

Experimental Protocols

For the acquisition of high-quality NMR data for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, the following general procedure is recommended.[6][7][8]

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

4.2. ¹H NMR Acquisition

  • A standard one-pulse sequence is typically sufficient.

  • Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • The spectral width should encompass all expected proton signals.

4.3. ¹³C NMR Acquisition

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR spectral acquisition and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Peak Picking, Integration, Structural Assignment Processing->Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate based on the known spectral data of its constituent fragments. The provided tables of predicted chemical shifts, along with the experimental protocols and workflow visualization, offer a valuable resource for the scientific community. The comparison with known compounds allows for a rational understanding of the substituent effects on the NMR spectra of this complex heterocyclic system.

References

  • PubChem. Ethyl 2-furoate. National Center for Biotechnology Information. [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Franco, F., Luis, J. M., Pericàs, M. À., & Lloret-Fillol, J. (n.d.). The Dual Effect of Coordinating–NH Groups and Light in the Electrochemical CO2 Reduction with Pyridylamino CoII Complexes. ChemElectroChem.
  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.).
  • ResearchGate. (n.d.). Table 4 . ¹³C NMR spectra of ethyl 3-arylpropynoates If-In (CDCl₃, 25°C)
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708.
  • The Royal Society of Chemistry. (2016). Table S1. The NMR assignments of major substructures in HSQC spectra of the SREL.
  • Weyler, S., Jarret, C., Imler, D., & Al-awar, R. S. (2014). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 22(1), 265–276.
  • Kuticheva, K. V., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. Russian Journal of General Chemistry, 85(2), 424–428.
  • Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry.
  • BenchChem. (n.d.).
  • Brown, P. (2026, March 3). Interpreting the 1H NMR spectrum of ethyl ethanoate (ethyl acetate). Doc Brown's Chemistry. [Link]

  • An, G., Zhou, L., & Li, Y. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 45(5-6), 476–481.
  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (2023). The Journal of Organic Chemistry.
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temper
  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2007). Molecules.

Sources

Comparative

A Comparative Guide to Bipyridine-like Ligands: Focusing on Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

In the landscape of coordination chemistry, the quest for novel ligands with tailored electronic and steric properties is perpetual. These molecular scaffolds are the lynchpin in the development of advanced catalysts, fu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of coordination chemistry, the quest for novel ligands with tailored electronic and steric properties is perpetual. These molecular scaffolds are the lynchpin in the development of advanced catalysts, functional materials, and potential therapeutic agents.[1] Among the most extensively studied classes are the bipyridine ligands, prized for their robust chelating abilities and versatile functionality.[2] This guide provides an in-depth comparison of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, a unique furan-containing bipyridine-like ligand, with classical bipyridine and its other analogues such as terpyridine and phenanthroline. We will explore their synthesis, coordination behavior, and performance in various applications, supported by experimental data and established protocols.

Introduction to Bipyridine-like Ligands

Bipyridine ligands, characterized by two interconnected pyridine rings, are a cornerstone of coordination chemistry.[1] Their ability to form stable complexes with a wide range of metal ions has propelled their use in diverse fields including catalysis, materials science, and drug development.[3][4][5] The archetypal 2,2'-bipyridine forms a five-membered chelate ring with metal ions, a structural motif that imparts significant stability.[6] The electronic properties of these ligands can be finely tuned by introducing various functional groups, which in turn dictates the catalytic activity and photophysical characteristics of their metal complexes.[1][7]

The introduction of different heteroaromatic rings, such as furan, into the bipyridine framework, as seen in Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, offers a strategy to further modulate these properties. The furan ring, with its distinct electronic character and potential for further functionalization, presents an intriguing alternative to the all-pyridine systems.[8][9]

Structural and Electronic Properties: A Comparative Overview

The performance of a ligand in any application is intrinsically linked to its structural and electronic characteristics. Here, we compare Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate with its more conventional counterparts.

LigandStructureKey Features
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate structure
Asymmetric design; combination of a pyridine and a furan ring; presence of an electron-withdrawing ester group and an electron-donating methyl group.2,2'-Bipyridine 2,2'-Bipyridine structureSymmetric bidentate ligand; forms stable five-membered chelate rings.[6]2,2':6',2''-Terpyridine 2,2':6',2''-Terpyridine structureTridentate ligand; forms two adjacent five-membered chelate rings, leading to highly stable complexes.[4]1,10-Phenanthroline 1,10-Phenanthroline structureRigid, planar bidentate ligand; its extended π-system influences the photophysical properties of its complexes.[10]

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate introduces several unique features. The furan ring, being more electron-rich than pyridine, can influence the electron-donating capacity of the ligand. The ester functionality acts as an electron-withdrawing group, which can impact the metal-to-ligand charge transfer (MLCT) properties of its metal complexes.[11] The methyl group, on the other hand, is electron-donating. This push-pull electronic character within the same molecule can lead to interesting photophysical behaviors.

In contrast, 2,2'-bipyridine provides a benchmark for bidentate chelation.[12] Its C2 symmetry simplifies structural analysis. Terpyridine , as a tridentate ligand, typically forms more kinetically inert complexes due to the chelate effect.[4][13] Phenanthroline's rigid, planar structure and extended aromatic system often lead to enhanced π-π stacking interactions and distinct photophysical properties in its metal complexes compared to the more flexible bipyridine.[14]

Synthesis Methodologies

The synthesis of these ligands is a critical aspect for their practical application. Various cross-coupling strategies have been developed for the efficient construction of bipyridine and its analogues.

Common synthetic strategies for bipyridine and its derivatives include:

  • Suzuki Coupling: Reaction of a pyridyl boronic acid with a halopyridine.[15]

  • Stille Coupling: Coupling of a stannylpyridine with a halopyridine.[16]

  • Negishi Coupling: Reaction of a pyridylzinc reagent with a halopyridine.[17]

  • Ullmann Homocoupling: Reductive coupling of 2-halopyridines using copper.[1]

  • Kröhnke Synthesis: A versatile method for preparing substituted pyridines and terpyridines.[9][18]

These methods offer a high degree of control over the final structure, allowing for the introduction of a wide range of functional groups.[15][16][17]

A plausible synthetic route to Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate would likely involve a cross-coupling reaction, for instance, a Suzuki or Stille coupling between a functionalized furan and a substituted pyridine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Cross-Coupling Reaction A 2-Bromo-6-methylpyridine C Palladium Catalyst (e.g., Pd(PPh3)4) A->C B Ethyl 5-(tributylstannyl)-2-furoate or Ethyl 5-(boronic acid pinacol ester)-2-furoate B->C E Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate C->E Stille or Suzuki Coupling D Solvent (e.g., Toluene or DMF) Inert Atmosphere D->C

Caption: A generalized workflow for the synthesis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate via palladium-catalyzed cross-coupling.

This modular approach allows for the synthesis of a library of analogues by simply varying the starting materials.

Coordination Chemistry and Complex Formation

The coordination behavior of a ligand dictates the geometry and stability of the resulting metal complex.

  • Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate , being an N,O-bidentate or N,N-bidentate ligand (depending on the coordination mode of the furan oxygen), is expected to form stable five- or six-membered chelate rings with metal ions. The steric bulk of the methyl group can influence the coordination geometry and the accessibility of the metal center.

  • 2,2'-Bipyridine and 1,10-Phenanthroline are classic N,N-bidentate ligands that form five-membered chelate rings, leading to stable octahedral or square planar complexes.[12][19]

  • 2,2':6',2''-Terpyridine acts as a tridentate N,N,N-ligand, typically forming meridional complexes.[3][4] This tridentate coordination generally results in higher complex stability compared to bidentate analogues.

The choice of metal ion will also significantly impact the properties of the resulting complex. For instance, ruthenium and iridium complexes of bipyridine and phenanthroline are well-known for their rich photophysical and electrochemical properties.[20][21][22]

Experimental Data and Performance Comparison

The true measure of a ligand's utility lies in its performance in specific applications. Below is a comparative summary of key performance metrics for metal complexes of these ligands.

PropertyEthyl 5-(6-Methyl-2-pyridyl)-2-furoate Complex (Predicted)2,2'-Bipyridine Complex2,2':6',2''-Terpyridine Complex1,10-Phenanthroline Complex
Coordination Mode Bidentate (N,N or N,O)Bidentate (N,N)Tridentate (N,N,N)Bidentate (N,N)
Complex Stability HighHighVery HighHigh
Catalytic Activity Potentially high due to tunable electronics.Widely used in various catalytic reactions.[23]Excellent catalyst for various reactions.[2][24]Used in oxidation and cross-coupling reactions.[14]
Photophysical Properties Tunable emission is expected due to the furan ring and substituents.Well-studied luminescence in Ru(II) and Ir(III) complexes.[20][21]Exhibits characteristic MLCT absorption and emission.[4]Intense luminescence, often with longer excited-state lifetimes.[10][19]

Bipyridine-metal complexes are workhorses in catalysis.[1] The electronic properties of the ligand are paramount. For instance, in palladium-catalyzed cross-coupling reactions, electron-donating groups on the bipyridine can enhance the oxidative addition step, while electron-withdrawing groups can facilitate reductive elimination. The unique electronic profile of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, with both donor and acceptor moieties, could offer a nuanced level of control over catalytic cycles.

The photophysical properties of metal complexes are highly dependent on the ligand. The introduction of a furan ring in Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is expected to influence the energy of the π-π* and MLCT transitions. The extended π-conjugation and rigidity of phenanthroline often lead to higher quantum yields and longer-lived excited states compared to bipyridine complexes, making them suitable for applications in sensing and photocatalysis.[10][20] The furan-containing ligand could potentially bridge the gap between the properties of bipyridine and phenanthroline complexes.

Experimental Protocols

To facilitate further research, we provide a general protocol for the synthesis of a bipyridine ligand via Suzuki coupling and a method for the characterization of its metal complex.

Objective: To synthesize a functionalized bipyridine ligand.

Materials:

  • Halopyridine (1.0 mmol)

  • Pyridylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the halopyridine, pyridylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow A Combine Reactants: - Halopyridine - Pyridylboronic acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Heat and Stir (80-100 °C, 12-24h) B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up: - Cool - Add Water - Extract D->E F Purification: - Dry - Concentrate - Column Chromatography E->F G Characterization F->G

Caption: A step-by-step workflow for the synthesis of a bipyridine ligand via Suzuki coupling.

Objective: To synthesize and characterize a [Ru(bpy)₂(L)]²⁺ complex (where L is the new ligand).

Materials:

  • cis-Ru(bpy)₂Cl₂·2H₂O (1.0 equiv)

  • The synthesized ligand (1.1 equiv)

  • Ethanol/Water (3:1) solvent mixture

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • Dissolve cis-Ru(bpy)₂Cl₂·2H₂O and the ligand in the ethanol/water mixture.

  • Reflux the solution for 4-6 hours under an inert atmosphere. The color of the solution should change, typically to a deep red or orange.

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.

  • Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

  • Characterize the complex using ¹H NMR, UV-Vis spectroscopy, and fluorescence spectroscopy.

Conclusion

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate represents a promising class of bipyridine-like ligands with a unique combination of electronic and structural features. Its synthesis is accessible through standard cross-coupling methodologies. The presence of the furan ring and the push-pull nature of its substituents are expected to impart distinct properties to its metal complexes, potentially offering advantages in catalysis and photophysical applications over traditional bipyridine, terpyridine, and phenanthroline ligands. Further experimental investigation into the coordination chemistry and performance of its metal complexes is warranted to fully explore its potential.

References

  • Constable, E. C. Isomers of Terpyridine as Ligands in Coordination Polymers and Networks Containing Zinc(II) and Cadmium(II). PMC. [Link][3]

  • Wikipedia. Terpyridine. [Link][4]

  • Digital Commons@DePaul. Synthesis of a Bipyridine Ligand for Metal-Triggered Supramolecular Polymers. [Link][5]

  • Chemical Communications (RSC Publishing). The terpyridine isomer game: from chelate to coordination network building block. [Link][25]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link][15]

  • PMC. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. [Link][26]

  • ResearchGate. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link][16]

  • Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link][17]

  • Royal Society Publishing. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. [Link][13]

  • Beilstein Journal of Organic Chemistry. Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. [Link][8]

  • Canadian Journal of Chemistry. Ligand Field Photochemistry of Cobalt(II1) Phenanthroline and Bipyridyl Complexes. [Link][19]

  • RSC Publishing. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. [Link][24]

  • ACS Publications. Synthesis and Photochemistry of Ru(II) Complexes Containing Phenanthroline-Based Ligands with Fused Pyrrole Rings. [Link][20]

  • ACS Publications. Role of Substitution on the Photophysical Properties of 5,5′-Diaryl-2,2′-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 Complexes: A Combined Experimental and Theoretical Study. [Link][21]

  • University of Wisconsin–Madison. Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. [Link][23]

  • Dalton Transactions (RSC Publishing). Physical, photophysical and structural properties of ruthenium(ii) complexes containing a tetradentate bipyridine ligand. [Link][27]

  • Pipzine. 2,2-bispyridine. [Link][28]

  • PMC. Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. [Link][9]

  • Wikipedia. 2,2′-Bipyridine. [Link][6]

  • The Journal of Physical Chemistry A. Photophysical Properties of Ruthenium Bipyridine (4-Carboxylic acid-4'-methyl-2,2'-.... [Link][11]

  • Labinsights. Phenanthroline Ligands for Scientific Research. [Link][14]

  • Fiveable. Bipyridine: Inorganic Chemistry II Study Guide. [Link][7]

  • ACS Publications. Bis-CF3-bipyridine Ligands for the Iridium-Catalyzed Borylation of N-Methylamides. [Link][29]

  • ACS Publications. Synthesis and Photophysical Properties of Bipyridine-Extended Dithienophosphole Chromophores for Transition Metal Complexation. [Link][30]

  • eScholarship. Ligand substituent effects in transition metal photochemistry-The tuning of excited states. [Link][22]

  • PubChem. 2,2'-Bipyridine. [Link][31]

  • Molbank. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link][18]

  • Taylor & Francis Online. Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. [Link][32]

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Validation

Mass spectrometry (LC-MS) fragmentation pattern of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

An In-Depth Guide to the LC-MS Fragmentation Pattern of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate A Predictive Analysis for Researchers and Drug Development Professionals Introduction Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Fragmentation Pattern of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

A Predictive Analysis for Researchers and Drug Development Professionals

Introduction

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a heterocyclic compound featuring a methyl-substituted pyridine ring linked to an ethyl furoate moiety. Molecules of this class are of significant interest in medicinal chemistry and materials science. The structural elucidation and quantification of such compounds in complex matrices are critical for research and development, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the premier analytical technique for this purpose.[1]

This guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation pattern of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate under typical LC-MS/MS conditions. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to construct a reliable, in-depth technical resource.[2][3][4] We will explore the likely fragmentation pathways, propose a robust analytical protocol, and present the information with clear visualizations to support researchers in their analytical endeavors.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure, with cleavage occurring at the most labile bonds and rearrangements leading to the formation of stable ions.[5] For Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (Molecular Formula: C13H13NO3, Molecular Weight: 231.25 g/mol [6]), analysis by LC-MS in positive electrospray ionization (ESI+) mode would yield a protonated molecular ion, [M+H]+, at a mass-to-charge ratio (m/z) of 232.26.

Under collision-induced dissociation (CID), this precursor ion is expected to fragment via several predictable pathways, primarily dictated by the ester functional group and the bond linking the two heterocyclic rings.

Primary Fragmentation Pathways
  • Loss of Ethylene (McLafferty-type Rearrangement): A common pathway for ethyl esters involves the neutral loss of ethylene (C2H4, 28.05 Da) through a rearrangement, leading to the formation of a carboxylic acid fragment ion. This is a highly characteristic fragmentation for ethyl esters.[7][8]

  • Loss of Ethanol: Cleavage of the ester group can also result in the neutral loss of ethanol (C2H5OH, 46.07 Da), yielding a stable acylium ion. This is another diagnostic fragmentation for ethyl esters.[9]

  • Cleavage of the C-C Bond: The bond between the furan and pyridine rings represents a potential cleavage site. This would lead to fragments corresponding to the individual heterocyclic ring systems, providing clear structural information.

  • Furan Ring Fragmentation: The furoyl moiety itself can undergo fragmentation, often characterized by the loss of carbon monoxide (CO, 28.00 Da) from the acylium ion.[3]

These pathways are initiated by the energetic instability of the molecular ion upon collision with an inert gas, leading to bond cleavage and the formation of smaller, charged fragments that are detected by the mass spectrometer.[4][10]

Data Presentation: Predicted Fragment Ions

The following table summarizes the major fragment ions predicted for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate in a positive-ion LC-MS/MS experiment.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure/Formula Fragmentation Pathway
232.26204.2028.05 (C2H4)[M+H - C2H4]+McLafferty-type Rearrangement
232.26186.1946.07 (C2H5OH)[M+H - C2H5OH]+ (Acylium ion)Loss of Ethanol
186.19158.1928.00 (CO)[C9H8NO]+Loss of CO from Acylium Ion
232.2694.06138.20[C6H8N]+ (Protonated 6-methyl-2-aminopyridine)Cleavage of C-C bond between rings
232.26139.0493.22[C7H7O3]+ (Protonated Ethyl 2-furoate)Cleavage of C-C bond between rings

Visualization of Fragmentation Pathways

The logical flow of the predicted fragmentation events can be visualized to aid in the interpretation of experimental data.

G cluster_path1 Ester Fragmentation cluster_path2 Inter-ring Cleavage M [M+H]+ m/z 232.26 C13H14NO3+ F1 Fragment Ion m/z 204.20 [C11H10NO3]+ M->F1 - C2H4 F2 Acylium Ion m/z 186.19 [C11H8NO2]+ M->F2 - C2H5OH F4 Methylpyridine Fragment m/z 94.06 [C6H8N]+ M->F4 Cleavage F5 Ethyl Furoate Fragment m/z 139.04 [C7H7O3]+ M->F5 Cleavage F3 Fragment Ion m/z 158.19 [C10H8NO]+ F2->F3 - CO

Caption: Predicted fragmentation pathways of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate.

Detailed Experimental Protocol for LC-MS/MS Analysis

To validate these predictions and develop a quantitative method, a robust LC-MS/MS protocol is essential. The following is a recommended starting point for the analysis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate.

I. Liquid Chromatography (LC)
  • System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[11]

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX, Waters ACQUITY UPLC HSS T3), 1.8 µm, 2.1 mm × 100 mm.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-13 min: Re-equilibration at 5% B

II. Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C[12]

  • Desolvation Gas Temperature: 400 °C

  • Desolvation Gas Flow: 600 L/hr (Nitrogen)[12]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for structural confirmation.

    • Precursor Ion: 232.26 m/z

    • Product Ions (for MRM): 204.20, 186.19 (monitor at least two for confirmation)

    • Collision Energy: Optimize between 10-30 eV to maximize product ion signals.

Experimental Workflow Visualization

G A Sample Preparation (e.g., Protein Precipitation, Dilution) B UHPLC Separation (C18 Column) A->B C ESI Source (Positive Ionization) B->C D Mass Analyzer (Q1) (Isolate m/z 232.26) C->D E Collision Cell (Q2) (CID Fragmentation) D->E F Mass Analyzer (Q3) (Scan Product Ions) E->F G Detector & Data Analysis F->G

Caption: Standard LC-MS/MS workflow for small molecule analysis.

Comparison with Structural Isomers

The analytical approach described is also valuable for distinguishing between structural isomers, which have the same mass but different structures. For instance, an isomer like Ethyl 5-(2-methyl-5-pyridyl)-2-furoate [6] would have an identical precursor ion mass (m/z 232.26). However, its fragmentation pattern would likely differ due to the altered position of the methyl group on the pyridine ring. The relative stability of fragments involving the pyridine ring could change, potentially altering the ratios of the product ions or generating unique, diagnostic fragments. This highlights the power of MS/MS to provide detailed structural information beyond just molecular weight.

Conclusion

This guide provides a predictive framework for understanding the LC-MS fragmentation of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. Based on fundamental principles of mass spectrometry, the primary fragmentation pathways are expected to involve the loss of ethylene or ethanol from the ethyl ester group and cleavage of the bond connecting the furan and pyridine rings.[2][3][7] The detailed experimental protocol and workflow diagrams offer a robust starting point for method development, whether for qualitative identification or quantitative analysis in complex matrices. This predictive approach is a crucial tool for researchers, enabling them to design experiments and interpret data with a higher degree of confidence, even in the absence of existing spectral libraries.

References

  • Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-eno
  • A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters. Benchchem.
  • Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment.
  • Charge dependence of fragmentation process induced by ion collisions with furan molecule. MOST Wiedzy.
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
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  • Identification of Aromatic F
  • Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
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  • Ethyl 5-(6-methyl-2-pyridyl)
  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
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  • Current developments in LC-MS for pharmaceutical analysis. SciSpace.

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Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of the entire pharmaceutical pipeline. High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of the entire pharmaceutical pipeline. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution and quantitative accuracy.[1][2][3] This guide provides an in-depth, experience-driven comparison of key aspects of HPLC method validation, specifically tailored for the purity determination of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, a heterocyclic compound incorporating both pyridine and furan moieties.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] For purity testing, the goal is to ensure the method can accurately and reliably quantify the main compound and separate it from any potential impurities, such as starting materials, by-products, or degradation products.[5] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which provide a comprehensive framework for analytical method validation.[6][7][8][9][10][11]

The Analytical Challenge: Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

The structure of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate presents a unique set of analytical challenges. The pyridine ring, being basic, can lead to peak tailing due to interactions with residual silanols on silica-based stationary phases.[12][13] Conversely, the furan ring and the overall molecule possess a degree of hydrophobicity. A successful HPLC method must balance these characteristics to achieve optimal separation and peak shape.

Designing the Validation Workflow

A robust validation protocol is a self-validating system, where each parameter provides confidence in the method's overall performance. The following diagram illustrates the logical flow of the validation process for a purity method.

HPLC Validation Workflow MethodDevelopment Method Development & Optimization SystemSuitability System Suitability Testing (SST) MethodDevelopment->SystemSuitability Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Linearity->ValidatedMethod Accuracy Accuracy Range->Accuracy Range->ValidatedMethod Precision Precision Accuracy->Precision Accuracy->ValidatedMethod Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision Robustness Robustness Precision->Robustness Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: A typical workflow for HPLC method validation.

Comparative Analysis of Chromatographic Conditions

The choice of chromatographic conditions is critical for a successful separation. Here, we compare two hypothetical reversed-phase HPLC methods for the purity analysis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. Method A represents a standard approach, while Method B is an optimized alternative.

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl with Optimized Mobile Phase
Column C18, 150 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min10% to 90% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Detection DAD at 280 nmDAD at 280 nm
Injection Vol. 10 µL5 µL

Rationale for Method B: The Phenyl-Hexyl stationary phase offers alternative selectivity, particularly for aromatic compounds like our target molecule, through π-π interactions. The use of a phosphate buffer at a controlled pH of 3.0 helps to ensure consistent protonation of the basic pyridine nitrogen, leading to improved peak shape and mitigating tailing. The slightly elevated temperature and flow rate, combined with a smaller particle size column, contribute to a faster, more efficient separation.

Experimental Protocols and Validation Parameters

The following sections detail the experimental protocols for each validation parameter, with a comparison of expected outcomes for Method A and Method B.

System Suitability

Purpose: To ensure the chromatographic system is performing adequately before initiating the validation experiments.[14][15][16]

Protocol:

  • Prepare a standard solution of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate at a concentration of 100 µg/mL.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

System Suitability ParameterMethod A (Expected)Method B (Expected)Acceptance Criteria
Tailing Factor (T)1.81.1≤ 2.0
Theoretical Plates (N)35007500≥ 2000
%RSD of Peak Area1.2%0.8%≤ 2.0%
Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][17]

Protocol:

  • Forced Degradation: Subject the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Assess peak purity using a Diode Array Detector (DAD) to ensure the main peak is spectrally homogeneous.

Expected Outcome: Method B is expected to show better resolution between the main peak and any degradation products due to the alternative selectivity of the phenyl-hexyl column.

Linearity

Purpose: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a series of at least five standard solutions of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Linearity ParameterMethod A (Expected)Method B (Expected)Acceptance Criteria
Correlation Coefficient (r²)≥ 0.998≥ 0.999≥ 0.995
y-interceptClose to zeroCloser to zeroMinimal y-intercept
Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value.[10]

Protocol:

  • Prepare spiked samples by adding known amounts of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percent recovery for each sample.

Accuracy ParameterMethod A (Expected)Method B (Expected)Acceptance Criteria
% Recovery (at 3 levels)97.5% - 102.5%98.5% - 101.5%98.0% - 102.0%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10][17]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

Precision ParameterMethod A (Expected)Method B (Expected)Acceptance Criteria
Repeatability (%RSD)≤ 1.5%≤ 1.0%≤ 2.0%
Intermediate Precision (%RSD)≤ 2.0%≤ 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Sensitivity ParameterMethod A (Expected)Method B (Expected)Acceptance Criteria
LOD0.3 µg/mL0.1 µg/mLReport Value
LOQ1.0 µg/mL0.3 µg/mLReport Value
Robustness

Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Expected Outcome: Method B, with its buffered mobile phase, is expected to be more robust against variations in mobile phase pH.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the purity assessment of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate. The comparative analysis of two hypothetical methods demonstrates the importance of methodical optimization and the scientific rationale behind the selection of chromatographic parameters. Method B, with its phenyl-hexyl stationary phase and buffered mobile phase, is anticipated to provide superior performance in terms of peak shape, efficiency, and robustness, ultimately leading to a more reliable and accurate purity assessment. Adherence to the principles outlined in ICH and USP guidelines is paramount for ensuring the integrity of analytical data in a regulatory environment.[6][16][19]

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Pharmacopeia.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Shimadzu. AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]

  • PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. [Link]

  • OELCheck. Furan determination. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • IntechOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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Validation

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Heterocyclic Carboxylates

An in-depth look at the structural nuances of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate and a comparative analysis with structurally related compounds. In the pursuit of novel therapeutics and advanced materials, a profound...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth look at the structural nuances of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate and a comparative analysis with structurally related compounds.

In the pursuit of novel therapeutics and advanced materials, a profound understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular geometry, intermolecular interactions, and crystal packing. This guide delves into the single-crystal X-ray diffraction analysis of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate, a molecule of interest in medicinal chemistry and materials science.

While a public crystallographic information file (CIF) for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is not available at the time of this publication, this guide will utilize the comprehensive crystallographic data of a closely related analogue, Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate , to illustrate the principles and insights gained from such an analysis. This will be followed by a comparative discussion with another structurally relevant molecule, Pyridin-4-ylmethyl 4-aminobenzoate , to highlight the influence of different heterocyclic cores on the resulting crystal structures.

The Power of Seeing Molecules: The Essence of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the determination of the three-dimensional structure of molecules in a crystal.[1] The fundamental principle involves irradiating a single crystal with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density within the crystal can be mapped, and from this, the arrangement of atoms can be determined with high precision.[2] This information is crucial for understanding a molecule's physical and chemical properties, its interactions with other molecules, and its potential biological activity.

The workflow of a single-crystal X-ray diffraction experiment can be summarized as follows:

workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Compound Purified Compound Crystal Single Crystal Growth Compound->Crystal Crystallization (e.g., slow evaporation, vapor diffusion) Mount Crystal Mounting Crystal->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Data Diffraction Data Diffractometer->Data Structure Structure Solution (e.g., direct methods) Data->Structure Refinement Structure Refinement Structure->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure (CIF file)

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Case Study 1: Unveiling the Structure of Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

As a case study, we will examine the crystallographic data for Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.[3] This molecule shares the furan-2-carboxylate core with our primary topic of interest and provides an excellent platform to discuss the impact of substituents on crystal packing.

Crystallographic Data and Structure Refinement

The single-crystal X-ray diffraction data for Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate reveals crucial information about its solid-state conformation and packing. A summary of the crystallographic data is presented in the table below.

ParameterMethyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate[3]
Chemical FormulaC₁₂H₈FNO₅
Formula Weight265.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.234(2)
b (Å)5.432(1)
c (Å)18.987(4)
β (°)105.45(3)
Volume (ų)1115.3(4)
Z4
Calculated Density (g/cm³)1.579
R-factor (%)4.86

Table 1: Crystallographic data and refinement parameters for Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

Molecular Geometry and Intermolecular Interactions

The analysis of the crystal structure of Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate reveals a nearly planar conformation of the furan and phenyl rings. The dihedral angle between the two rings is a key descriptor of the molecule's overall shape. In the solid state, molecules are packed in a way that maximizes favorable intermolecular interactions. In this particular structure, π-π stacking interactions between the aromatic rings are significant in stabilizing the crystal lattice.[3] The presence of the nitro and fluoro substituents also introduces specific intermolecular contacts that influence the overall packing arrangement.

Comparative Analysis: The Influence of the Pyridine Moiety

To understand the potential structural contributions of the pyridyl group in our target molecule, we will now compare the furan derivative with Pyridin-4-ylmethyl 4-aminobenzoate .[4] This compound features a pyridine ring and an ester linkage, providing a valuable point of comparison.

Crystallographic Data of Pyridin-4-ylmethyl 4-aminobenzoate
ParameterPyridin-4-ylmethyl 4-aminobenzoate[4]
Chemical FormulaC₁₃H₁₂N₂O₂
Formula Weight228.25
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.981(2)
b (Å)12.347(3)
c (Å)10.161(3)
β (°)101.450(9)
Volume (ų)1227.3(5)
Z4
Calculated Density (g/cm³)1.233
R-factor (%)4.51

Table 2: Crystallographic data and refinement parameters for Pyridin-4-ylmethyl 4-aminobenzoate.

Structural Comparison and Key Differences

The most significant difference between the two molecules lies in their heterocyclic cores. The pyridine ring in Pyridin-4-ylmethyl 4-aminobenzoate introduces a basic nitrogen atom, which can act as a hydrogen bond acceptor. Indeed, the crystal structure of this compound is stabilized by N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule.[4] This type of strong, directional interaction is a dominant force in determining the crystal packing.

In contrast, the furan ring in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate lacks a strong hydrogen bond acceptor. Consequently, its crystal packing is governed by weaker interactions such as π-π stacking and C-H···O contacts.[3]

comparison cluster_furan Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate cluster_pyridine Pyridin-4-ylmethyl 4-aminobenzoate Furan_Core Furan Ring Furan_Interactions Dominant Interactions: - π-π stacking - C-H···O contacts Furan_Core->Furan_Interactions Comparison Key Difference: Presence of a strong hydrogen bond acceptor (Pyridine Nitrogen) Furan_Interactions->Comparison Pyridine_Core Pyridine Ring Pyridine_Interactions Dominant Interactions: - N-H···N hydrogen bonds Pyridine_Core->Pyridine_Interactions Pyridine_Interactions->Comparison

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Comparative

A Comparative Guide to the Catalytic Efficiency of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate versus Standard Pyridine Ligands

In the landscape of modern catalysis, ligand design is a cornerstone for achieving high efficiency, selectivity, and stability in chemical transformations. For researchers and professionals in drug development and fine c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern catalysis, ligand design is a cornerstone for achieving high efficiency, selectivity, and stability in chemical transformations. For researchers and professionals in drug development and fine chemical synthesis, the choice of ligand can dictate the viability of a synthetic route. This guide provides an in-depth comparison between a specialized N,O-bidentate ligand, Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate , and conventional monodentate pyridine ligands. We will explore the structural and electronic properties that govern their catalytic performance, present comparative data in the context of palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols for practical application.

Understanding the Ligands: Structure and Functionality

The catalytic activity of a metal complex is profoundly influenced by the steric and electronic properties of its coordinating ligands.[1] The ligands discussed here represent two distinct classes: a chelating N,O-bidentate system and simple monodentate donors.

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate: This ligand possesses a unique architecture, integrating a pyridine ring and a furan ring. This structure allows for chelation to a metal center through the nitrogen atom of the pyridine and the oxygen atom of the furan, forming a stable five-membered ring. Key features include:

  • Bidentate Chelation: The ability to bind to a metal at two points often leads to more stable catalytic complexes compared to monodentate counterparts.[2][3] This enhanced stability can prevent ligand dissociation, which is often a pathway to catalyst deactivation.

  • Steric Hindrance: The methyl group at the 6-position of the pyridine ring provides steric bulk near the metal center. This can influence the rate and selectivity of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4]

  • Electronic Modulation: The furan ring and the ethyl ester group can modulate the electron density at the metal center, thereby tuning its reactivity.[1]

Standard Pyridine Ligands: For this comparison, we consider unsubstituted pyridine and 4-substituted pyridines as benchmarks. These are classic monodentate ligands that coordinate to a metal center through a single nitrogen atom.

  • Monodentate Coordination: Offers greater flexibility around the metal center but can lead to less stable complexes, which may be prone to decomposition.[2]

  • Tunable Basicity: The electronic properties, and thus the donor strength, of pyridine ligands can be easily tuned by adding electron-donating or electron-withdrawing groups, particularly at the 4-position. An increase in ligand basicity often correlates with higher reaction yields in certain catalytic systems.[5][6]

Quantifying Catalytic Efficiency: Key Metrics

To objectively compare catalyst performance, we rely on standardized metrics that describe both the speed and longevity of a catalyst.

  • Turnover Number (TON): This value represents the total number of substrate molecules converted into product by a single catalyst molecule before it becomes inactive. A higher TON indicates a more robust and long-lived catalyst. The TON is the total yield of product attainable from a catalytic center.[7][8]

  • Turnover Frequency (TOF): This is a measure of the catalyst's speed or activity, defined as the number of turnovers (catalytic cycles) per unit of time (e.g., s⁻¹ or h⁻¹).[7][9][10] A high TOF is crucial for reactions that need to be completed quickly.

These metrics provide a more accurate picture of a catalyst's intrinsic activity than simple reaction yield, as they account for the amount of catalyst used and its lifetime.[11]

Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds.[2] The performance of palladium catalysts in this reaction is highly dependent on the choice of ligand. While direct, side-by-side comparative data for Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is not extensively documented in the literature, we can infer its potential performance by analyzing structurally related N,O-bidentate ligands and comparing them to standard pyridine systems.

Bidentate ligands, including those with N,O-donor atoms, are known to form stable palladium complexes that can enhance catalytic turnover and stability.[12] In contrast, simple pyridine ligands often require higher catalyst loadings or specific conditions to prevent the formation of inactive palladium black.[12]

Ligand TypeTypical Catalyst LoadingReaction YieldCatalyst StabilityKey Advantages
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate (Inferred) Low (0.1 - 1 mol%)Potentially HighHighEnhanced stability from chelation; steric and electronic tuning.
Standard Pyridine Ligands Moderate to High (1 - 5 mol%)VariableModerate to LowSimplicity; well-understood electronic tuning.[5]
2,2'-Bipyridine (Bidentate N,N) Low to Moderate (0.5 - 2 mol%)Generally HighHighStrong chelation effect; well-studied in catalysis.[12]

This table is a qualitative summary based on established principles of ligand chemistry in catalysis. Specific performance will vary with substrates and reaction conditions.

The chelation provided by the pyridyl-furoate structure is expected to stabilize the catalytically active Pd(0) species, preventing aggregation and leading to a longer catalyst lifetime (higher TON). The steric and electronic features are anticipated to facilitate the key steps of the catalytic cycle, potentially leading to higher reaction rates (higher TOF).

Mechanistic Rationale and Workflow

The ligand's role is central to every step of the catalytic cycle. In a Suzuki-Miyaura coupling, the ligand influences the rates of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the product and regenerates the catalyst.

Catalytic Cycle Diagram

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the ligand (L). A stable, appropriately bulky ligand is crucial for facilitating the reductive elimination step and preventing off-cycle reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) PdII L-Pd(II)(Ar)(X) Pd0->PdII OA Oxidative Addition (Ar-X) PdII_R L-Pd(II)(Ar)(R) PdII->PdII_R TM Transmetalation (R-B(OR)2) PdII_R->Pd0 Product Ar-R PdII_R->Product RE Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The bidentate nature of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate likely enforces a specific coordination geometry that can accelerate the rate-limiting reductive elimination step, thus improving the overall TOF.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for screening different ligands.

Objective: To couple an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] (Catalyst precursor)

  • Ligand (e.g., Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate or Pyridine)

  • Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (10:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the ligand (0.012 mmol for bidentate, 0.024 mmol for monodentate).

  • Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add the degassed toluene/water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow A 1. Assemble Glassware (Schlenk Flask, Condenser) B 2. Add Solids (Pd Precursor, Ligand, Base, Substrates) A->B C 3. Inert Atmosphere (Evacuate & Backfill with N2/Ar) B->C D 4. Add Degassed Solvent C->D E 5. Heat to Reaction Temp (e.g., 100 °C) D->E F 6. Monitor Reaction (TLC / GC-MS) E->F G 7. Quench & Work-up (Extraction) F->G H 8. Purify Product (Column Chromatography) G->H

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion and Outlook

The choice between a specialized bidentate ligand like Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate and standard monodentate pyridine ligands is a trade-off between complexity and performance.

  • Standard Pyridine Ligands are simple, inexpensive, and their electronic effects are well-understood. However, they may require higher catalyst loadings and offer lower stability, leading to reduced TONs.

  • Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate , as a representative of N,O-bidentate ligands, offers the significant advantage of chelation. This is predicted to lead to a more stable, robust, and efficient catalytic system, characterized by higher TONs and TOFs. The integrated steric and electronic features provide a sophisticated tool for fine-tuning catalytic activity for challenging substrates.

For demanding applications in pharmaceutical and materials science where catalyst efficiency and longevity are paramount, the rational design of bidentate ligands such as Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate presents a superior strategy. Further experimental studies directly comparing this ligand with standard systems under identical conditions are warranted to fully quantify its catalytic advantages.

References

  • Fiveable. (2025, August 15). Turnover frequency: Inorganic Chemistry II Study Guide. [Link]

  • Perfect Light. (2025, August 20). How to Measure Catalyst Turnover Frequency (TOF) for Hydrogen Evolution. [Link]

  • Pinter, B., et al. (n.d.). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions (RSC Publishing). [Link]

  • Chrząszcz, M., et al. (n.d.). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

  • Kozuch, S., & Martin, J. M. (2012, November 8). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]

  • Chrząszcz, M., et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry (ACS Publications). [Link]

  • University of Rochester. (n.d.). Homogeneous Catalysis - Introduction. [Link]

  • Goldsmith, C. F., et al. (2019, May 13). Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. ACS Catalysis. [Link]

  • Zhang, Y., et al. (n.d.). Steric and electronic effects in cationic pyridine carboxamidate nickel mediated ethylene polymerization and copolymerization with methyl 10-undecenoate. ResearchGate. [Link]

  • Falivene, L., & Caporaso, L. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]

  • Al-Ghamdi, A. A., et al. (n.d.). Catalytic performance of tridentate versus bidentate Co(ii) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. PMC. [Link]

  • Stahl, S. S., et al. (n.d.). Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions. PMC. [Link]

  • ResearchGate. (n.d.). Pyridyl based exo bidentate ligands equipped with groups for coordinate bond as well as hydrogen bond interactions. [Link]

  • Demircan, F., & Çetinkaya, B. (2021, December 24). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]

  • Medintz, I. L., & Mattoussi, H. (n.d.). Are Bidentate Ligands Really Better than Monodentate Ligands For Nanoparticles?. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Proper Disposal of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Hazard Profile and Chemical Assessment Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a complex organic molecule containing both a furan ring and a pyridine ring. The absence of a specific SDS necessitates a conservative appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile and Chemical Assessment

Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate is a complex organic molecule containing both a furan ring and a pyridine ring. The absence of a specific SDS necessitates a conservative approach, assuming a hazard profile based on these known structural motifs.

  • Furan Derivatives: Compounds containing a furan ring can be harmful if ingested, inhaled, or absorbed through the skin.[1] They are often classified as skin and eye irritants.[2] A significant, though less common, hazard associated with some furan compounds is the potential to form explosive peroxides upon prolonged exposure to air and light.[1]

  • Pyridine Derivatives: The pyridine moiety suggests potential for toxicity. Pyridine and its derivatives are often flammable liquids and can cause skin and eye irritation or burns.[3] They are generally considered harmful and require careful handling.

Based on this analysis, Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and unknown long-term health effects. All laboratory personnel must treat this compound as hazardous waste unless a formal, documented hazard assessment by a qualified safety professional determines otherwise.[4]

Potential Hazard Basis of Assessment Recommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Based on hazards of furan and pyridine derivatives.[1][5]Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation Common hazard for both furan and pyridine compounds.[2][6]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Common hazard for both furan and pyridine compounds.[7][8]Wear safety glasses with side shields or chemical splash goggles.
Flammability Pyridine derivatives are often flammable.[9]Keep away from heat, sparks, and open flames.
Environmental Hazard Unknown, but release to the environment should be avoided.[5]Do not dispose of down the drain or in general waste.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate for any purpose, including disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. Consult your EHS department for specific respiratory protection requirements.

Disposal Decision Workflow

The proper disposal of any laboratory chemical follows a structured decision-making process. The following workflow illustrates the key steps from waste generation to final disposal.

G cluster_0 A Waste Generation (Unused, Contaminated, or Spent Material) B Hazard Assessment (Consult SDS or EHS Office) A->B C Is the waste hazardous? B->C D Segregate Waste (Do not mix with incompatible chemicals) C->D Yes I Follow Institutional Protocol (e.g., disposal in regular trash if non-hazardous) C->I No E Select Appropriate Container (Compatible, leak-proof, sealable) D->E F Label Container ('Hazardous Waste', Chemical Name, Hazards) E->F G Store in Satellite Accumulation Area (At or near point of generation) F->G H Arrange for Pickup (Contact EHS or licensed contractor) G->H caption Disposal workflow for laboratory chemical waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate
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Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate
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